Edmb-pinaca
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2666934-55-8 |
|---|---|
Molecular Formula |
C21H31N3O3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H31N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h9-10,12-13,18H,6-8,11,14H2,1-5H3,(H,22,25)/t18-/m1/s1 |
InChI Key |
HKKKXLZFEZHHFC-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OCC)C(C)(C)C |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
EDMB-PINACA: A Technical Guide for Researchers
Abstract
EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. Structurally similar to other potent synthetic cannabinoids, it has been identified in forensic casework. This technical guide provides a comprehensive overview of the chemical structure, properties, and available pharmacological data for this compound and its close structural analogs. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, metabolism, and analytical detection. Due to the limited publicly available data on the pharmacodynamics of this compound, this guide incorporates data from its close analog, MDMB-4en-PINACA, to provide insights into its expected biological activity. This document also includes representative experimental protocols and visualizations of relevant biological pathways and analytical workflows to support further research.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate, is a synthetic cannabinoid characterized by an indazole core linked to an L-valine ethyl ester moiety.[1] Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate | [1] |
| Molecular Formula | C₂₁H₃₁N₃O₃ | [1][2] |
| Molecular Weight | 373.5 g/mol | [1][2][3] |
| CAS Number | 2666934-55-8 | [2] |
| Appearance | Neat solid or colorless oil (in pure form, for related compounds) | [4] |
| Solubility | Acetonitrile: 50 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 5 years (when stored properly) | [2] |
Pharmacodynamics (Data from Structural Analog MDMB-4en-PINACA)
Direct pharmacological data for this compound is not widely available in peer-reviewed literature. However, extensive research has been conducted on the structurally similar compound MDMB-4en-PINACA, which differs by the presence of a terminal double bond on the pentyl chain. The data from MDMB-4en-PINACA is presented here as a proxy to infer the potential activity of this compound.
MDMB-4en-PINACA is a potent full agonist at the cannabinoid type 1 (CB1) receptor.[5][6] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.
Table 2: Cannabinoid Receptor Activity of MDMB-4en-PINACA
| Parameter | Receptor | Value | Assay Type | Source(s) |
| Binding Affinity (Kᵢ) | Human CB1 | 0.28 nM | Radioligand Binding Assay | [7] |
| Human CB1 | 1.4 nM | Radioligand Binding Assay | [7] | |
| Human CB2 | 0.213 nM | Radioligand Binding Assay | [7] | |
| Functional Potency (EC₅₀) | Human CB1 | 2.47 nM | β-arrestin 2 Recruitment | [2] |
| Human CB1 | 2.33 nM | β-arrestin 2 Recruitment | [8] | |
| Human CB1 | 0.680 nM | [³⁵S]-GTPγS Binding | [7] | |
| Human CB1 | 0.993 nM | mini-Gαᵢ Assay | [7] | |
| Human CB2 | 1.34 nM | Not Specified | [7] | |
| Efficacy (Eₘₐₓ) | Human CB1 | 221-299% (vs. JWH-018) | Not Specified | [2] |
CB1 Receptor Signaling Pathway
As a CB1 receptor agonist, this compound is expected to activate the canonical Gi/o signaling pathway. Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate downstream effectors, primarily inhibiting adenylyl cyclase (reducing cAMP levels) and regulating ion channels.
Caption: General signaling pathway of a CB1 receptor agonist.
Pharmacokinetics and Metabolism
Studies on the phase-I metabolism of this compound have been conducted using human liver microsomes and analysis of authentic urine samples. The primary metabolic pathways involve enzymatic modifications of the parent molecule.
-
Ester Hydrolysis: The most significant metabolic transformation is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid metabolite.[9] This is a common metabolic route for synthetic cannabinoids containing ester moieties.
-
Oxidative Metabolism: Further modifications include monohydroxylation on the pentyl chain and the formation of ketone derivatives.[9][10]
These metabolic transformations are crucial for the detoxification and elimination of the compound. The resulting metabolites are generally more polar, facilitating their excretion in urine. The primary urinary biomarkers suggested for detecting this compound consumption are metabolites formed by ester hydrolysis coupled to ketone formation, and by monohydroxylation.[10][11]
Experimental Protocols
General Synthesis Protocol
The synthesis of indazole-3-carboxamide SCRAs typically involves a two-step process:
-
N-Alkylation of Indazole-3-carboxylic Acid: The indazole core is first alkylated at the N1 position.
-
Reactants: Methyl 1H-indazole-3-carboxylate, an alkyl halide (e.g., 1-bromopentane), and a base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Procedure: The reactants are stirred, often with heating, until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated via extraction and purification. The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide.
-
-
Amide Coupling: The N-alkylated indazole-3-carboxylic acid is then coupled with the desired amino acid ester (e.g., L-valine ethyl ester).
-
Reactants: The N-alkylated indazole-3-carboxylic acid, the amino acid ester hydrochloride, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA).
-
Solvent: A polar aprotic solvent like DMF or dichloromethane.
-
Procedure: The reactants are stirred at room temperature until completion. The final product is isolated through aqueous workup, extraction, and purification, typically by column chromatography.
-
Analytical Detection Workflow
The identification of this compound in forensic samples, such as seized materials or biological fluids, generally follows a standardized analytical workflow.
Caption: Typical workflow for the analytical detection of synthetic cannabinoids.
A common method for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Sample Preparation: Dilution in a suitable organic solvent like methanol.[3]
-
Instrumentation: Agilent 5975 Series GC/MSD System or similar.[3]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[3]
-
Carrier Gas: Helium.[3]
-
Temperatures: Injection Port: 265°C; Transfer Line: 300°C.[3]
-
Oven Program: Example: 50°C hold, ramp at 30°C/min to 340°C.[3]
-
Mass Scan Range: 40-550 m/z.[3]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is also frequently used for the detection of parent compounds and their metabolites in biological matrices.[10]
In Vitro Pharmacological Assays
CB1 Receptor Binding Assay (Radioligand Displacement):
-
Objective: To determine the binding affinity (Kᵢ) of the compound for the CB1 receptor.
-
Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells expressing the human CB1 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line (e.g., HEK293) overexpressing the human CB1 receptor.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound in the presence of the cell membranes.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
CB1 Receptor Functional Assay (β-Arrestin Recruitment):
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound as an agonist.
-
Principle: This assay measures the recruitment of the protein β-arrestin 2 to the activated CB1 receptor, a key step in GPCR signaling and desensitization.
-
Methodology:
-
Use a cell line (e.g., U2OS) co-expressing the human CB1 receptor and a β-arrestin 2 fusion protein linked to a reporter enzyme (e.g., a fragment of β-galactosidase).
-
Treat the cells with varying concentrations of the test compound.
-
If the compound is an agonist, it will activate the CB1 receptor, leading to the recruitment of β-arrestin 2.
-
The interaction between the receptor and β-arrestin 2 brings the reporter enzyme fragments into proximity, forming an active enzyme.
-
Add a substrate for the enzyme and measure the resulting chemiluminescent or fluorescent signal.
-
Plot the signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
This compound is a potent indazole-3-carboxamide synthetic cannabinoid. While direct pharmacological data remains scarce, analysis of its structure and the extensive data available for its close analog, MDMB-4en-PINACA, suggest that it is a high-potency agonist at the CB1 receptor. Its metabolism is primarily driven by ester hydrolysis and oxidation. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research into the pharmacology, toxicology, and analytical detection of this and other emerging synthetic cannabinoids.
References
- 1. cdn.who.int [cdn.who.int]
- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of EDMB-PINACA
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic cannabinoid EDMB-PINACA, focusing on its synthesis and analytical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.
Introduction
This compound is a synthetic cannabinoid that has been identified in forensic casework.[1] It is structurally related to other indazole-3-carboxamide synthetic cannabinoids, a class of substances that have been associated with significant adverse health effects.[2] As with many new psychoactive substances (NPS), a thorough understanding of its chemical properties, synthesis, and analytical profile is crucial for its detection and for research into its pharmacological and toxicological effects. This guide synthesizes available scientific information to provide a detailed technical resource on this compound.
Synthesis of this compound
While specific, peer-reviewed synthesis procedures for this compound are not widely published, its synthesis can be inferred from established methods for structurally similar indazole-3-carboxamide synthetic cannabinoids.[3][4][5] The general synthetic approach involves a two-step process: N-alkylation of an indazole core followed by amide coupling with an amino acid ester.
A plausible synthetic pathway is outlined below. This process should be performed by trained professionals in a controlled laboratory setting.
Diagram of Proposed Synthesis Workflow for this compound
Caption: Proposed two-stage synthesis of this compound from 1H-indazole-3-carboxylic acid.
Analytical Characterization
The identification and characterization of this compound rely on modern analytical techniques. The primary methods cited in the literature are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), often supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]
Mass Spectrometry Data
The following tables summarize the key mass spectrometry data for this compound and its fluorinated analog, 5F-EDMB-PINACA, which is often detected alongside it.
Table 1: LC-QTOF-MS Data for this compound and 5F-EDMB-PINACA
| Compound | Retention Time (min) | Molecular Formula | Exact Mass (amu) | Accurate Mass (amu) | Error (ppm) |
| 5F-EDMB-PINACA | 6.81 | C₂₁H₃₀FN₃O₃ | 391.2271 | 391.2275 | 1.02 |
| This compound | Not specified | C₂₁H₃₁N₃O₃ | 373.2365 | Not specified | Not specified |
Data for 5F-EDMB-PINACA sourced from a 2017 study.[2]
Table 2: GC-MS Data and Parameters for this compound
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium (1.46 mL/min) |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Oven Program | 50°C for 0 min, then 30°C/min to 340°C for 2.3 min |
| Injection Type | Splitless (1 µL) |
| Mass Scan Range | 40-550 m/z |
| Retention Time | 7.46 min |
Data sourced from a 2021 report by the Center for Forensic Science Research and Education.[7]
Spectroscopic Data
While detailed NMR assignments are not available in the provided search results, NMR spectroscopy is a crucial tool for the unambiguous structure elucidation of new psychoactive substances like this compound.[2] It provides detailed information about the carbon-hydrogen framework of the molecule.
Metabolism of this compound
Understanding the metabolic fate of this compound is critical for developing reliable methods for its detection in biological samples and for assessing its toxicological profile. In vitro studies using human liver microsomes (pHLM) and analysis of authentic urine samples have identified several key metabolic pathways.[8]
The primary metabolic transformations for this compound and related compounds include:
-
Ester Hydrolysis: The ethyl ester group is hydrolyzed to the corresponding carboxylic acid. This is a major metabolic pathway.[8]
-
Monohydroxylation: The addition of a hydroxyl group to the pentyl chain or other parts of the molecule.[8]
-
Ketone Formation: Oxidation of a secondary alcohol to a ketone.[8]
These metabolic pathways are crucial for identifying suitable biomarkers for detecting this compound consumption.[8]
Diagram of this compound Metabolic Pathways
Caption: Key Phase I metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication of results and the validation of analytical methods. The following sections provide an overview of the methodologies used for the characterization of this compound.
Sample Preparation for Analysis
-
For GC-MS: A common method involves dissolving approximately 5 mg of the sample material in 5 mL of methanol.[2]
-
For LC-QTOF-MS: A solution of 1 mg/mL is typically prepared and then further diluted for analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS parameters listed in Table 2 provide a validated method for the detection of this compound. The method utilizes a common DB-1 column and a temperature gradient to achieve separation, followed by electron ionization (EI) mass spectrometry for detection and identification.[7]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful technique for the identification and confirmation of synthetic cannabinoids in various matrices. A typical protocol involves:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is used for separation.[2]
-
Mass Spectrometry: A QTOF mass spectrometer is used to acquire high-resolution mass data, enabling the determination of the elemental composition of the parent molecule and its fragments.[2]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.[2]
Diagram of a General Analytical Workflow for NPS Identification
Caption: General workflow for the identification of new psychoactive substances (NPS).
Conclusion
This compound is a synthetic cannabinoid of forensic interest. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and metabolism based on currently available scientific literature. The data and protocols presented herein serve as a valuable resource for researchers and scientists working on the detection and characterization of this and other new psychoactive substances. The continued monitoring and detailed analysis of such compounds are essential for public health and safety.
References
- 1. ojp.gov [ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. euda.europa.eu [euda.europa.eu]
- 5. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]
- 6. Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5F-NPB-22-7N, 5F-AKB-48-7N, 5F-EDMB-PINACA, EMB-FUBINACA, and EG-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cfsre.org [cfsre.org]
- 8. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
EDMB-PINACA: A Technical Whitepaper on its Presumed Mechanism of Action at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific information on synthetic cannabinoids structurally related to EDMB-PINACA to infer its mechanism of action. As of late 2025, specific quantitative binding and functional data for this compound is limited in publicly accessible scientific literature. The information presented herein is based on data from closely related analogs and established principles of cannabinoid receptor pharmacology.
Executive Summary
This compound (Ethyl 3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate) is a synthetic cannabinoid receptor agonist (SCRA). While direct pharmacological data for this specific compound is not extensively available, its structural characteristics strongly suggest that it acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides an in-depth overview of the presumed mechanism of action of this compound, drawing upon data from structurally similar compounds and established experimental protocols in cannabinoid research. The primary mechanism is believed to involve the activation of G-protein coupled CB1 and CB2 receptors, initiating a cascade of intracellular signaling events.
Introduction to this compound and Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs) are a diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These substances often exhibit higher binding affinities and greater efficacy at cannabinoid receptors compared to THC, leading to more intense and often unpredictable physiological and psychological effects. This compound belongs to the indazole-3-carboxamide family of SCRAs, a group known for its potent cannabimimetic activity. Understanding the mechanism of action of these novel compounds is critical for forensic identification, clinical toxicology, and the development of potential therapeutic interventions.
Presumed Mechanism of Action at Cannabinoid Receptors
This compound is presumed to bind to and activate CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a series of intracellular signaling events.
Cannabinoid Receptor Binding
G-Protein Activation and Downstream Signaling
Upon binding of an agonist like this compound, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o subtype. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gα-GTP and the Gβγ dimer then dissociate and interact with various downstream effector proteins, modulating their activity.
The primary downstream signaling pathways affected by CB1 and CB2 receptor activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of the MAPK cascade, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.
β-Arrestin Recruitment
In addition to G-protein-mediated signaling, agonist binding to cannabinoid receptors can also trigger the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, which can lead to the attenuation of signaling over time (tachyphylaxis). Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling pathways. The potential for biased agonism, where a ligand preferentially activates either the G-protein or β-arrestin pathway, is an area of active research for SCRAs.
Quantitative Data Summary (Based on Structurally Related Analogs)
The following tables summarize quantitative data for synthetic cannabinoids that are structurally similar to this compound. This data is provided to offer a comparative context for the likely potency and efficacy of this compound.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Related Synthetic Cannabinoids
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| MDMB-4en-PINACA | 1.4 | 0.213 | [1] |
| ADB-4en-PINACA | 0.17 | Not Reported | [1] |
| 5F-MDMB-PINACA (5F-ADB) | 0.42 | Not Reported | [2] |
| JWH-018 | 2.6 | Not Reported | [1] |
| Δ⁹-THC | 34 | Not Reported | [2] |
Table 2: Cannabinoid Receptor Functional Activity (EC50) of Related Synthetic Cannabinoids
| Compound | Assay Type | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Reference |
| MDMB-4en-PINACA | β-arrestin 2 Recruitment | 1.88 | 1.34 | [1] |
| MDMB-4en-PINACA | mini-Gαi Assay | 0.993 | Not Reported | [1] |
| MDMB-4en-PINACA | [³⁵S]GTPγS Binding | 0.680 | Not Reported | [1] |
| ADB-4en-PINACA | β-arrestin 2 Recruitment | 3.43 | Not Reported | [1] |
| ADB-4en-PINACA | mini-Gαi Assay | 1.45 | Not Reported | [1] |
| ADB-4en-PINACA | [³⁵S]GTPγS Binding | 1.58 | Not Reported | [1] |
| 5F-MDMB-PINACA (5F-ADB) | [³⁵S]GTPγS Binding | 2.3 | Not Reported | [2] |
| Δ⁹-THC | [³⁵S]GTPγS Binding | 408 | Not Reported | [2] |
Key Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize the interaction of synthetic cannabinoids with their receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK293 or CHO cells) are prepared.
-
Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and BSA is used.
-
Competition Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the cannabinoid receptor are used.
-
Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined from the dose-response curve.[3]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor.
Protocol:
-
Cell Lines: Engineered cell lines are used that co-express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using enzyme fragment complementation technology like DiscoveRx's PathHunter).
-
Cell Plating: Cells are plated in microtiter plates.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate is added that is converted by the complemented enzyme into a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The EC50 and Emax values for β-arrestin recruitment are determined from the dose-response curve.[4]
Visualizations
Signaling Pathways
Caption: G-Protein dependent signaling pathway of this compound.
Caption: β-Arrestin recruitment and signaling pathway.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Caption: Workflow for β-Arrestin Recruitment Assay.
Conclusion
This compound is a synthetic cannabinoid that is presumed to act as a potent agonist at CB1 and CB2 receptors. Its mechanism of action is likely to be similar to other indazole-3-carboxamide SCRAs, involving the activation of G-protein signaling cascades and the recruitment of β-arrestin. The quantitative data from related compounds suggest that this compound possesses high affinity and efficacy at these receptors. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound to better understand its potential impact on public health. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological Profile of EDMB-PINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EDMB-PINACA (ethyl 3,3-dimethyl-2-(1-(pentyl)-1H-indazole-3-carboxamido)butanoate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the class of new psychoactive substances (NPS). Structurally, it is the non-fluorinated analog of the potent SCRA 5F-EDMB-PINACA. Like other SCRAs, this compound is designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis, by targeting cannabinoid receptors. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological profile of this compound, with a focus on its receptor interactions, functional activity, and metabolic fate. Due to a lack of specific quantitative data for this compound in the current literature, data for its close structural analogs, 5F-EDMB-PINACA and MDMB-4en-PINACA, are presented for comparative purposes.
Introduction
Synthetic cannabinoid receptor agonists represent a large and structurally diverse class of NPS. They are known to interact with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells. This compound belongs to the indazole-3-carboxamide class of SCRAs and is characterized by a pentyl tail, an indazole core, a carboxamide linker, and an ethyl ester-containing head group. Understanding the pharmacological profile of such compounds is critical for forensic identification, clinical toxicology, and the development of potential therapeutic interventions.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound at CB1 and CB2 receptors are not currently available in the scientific literature, data for its fluorinated analog, 5F-EDMB-PINACA, and the structurally related compound, MDMB-4en-PINACA, provide valuable insights into the potential binding profile of this compound.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound Analogs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| This compound | Not Reported | Not Reported | - |
| 5F-EDMB-PINACA | Not Reported | Not Reported | - |
| MDMB-4en-PINACA | 0.28 | Not Reported | [1] |
Note: The absence of data for this compound and 5F-EDMB-PINACA highlights a significant gap in the current pharmacological understanding of these compounds.
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G protein-coupled receptors like the cannabinoid receptors, this is often quantified by measuring the concentration of the ligand required to produce 50% of its maximal effect (EC50). Similar to binding affinity data, specific EC50 values for this compound are not available. The following table presents the functional activity data for its analog, MDMB-4en-PINACA.
Table 2: Cannabinoid Receptor Functional Activity (EC50) of an this compound Analog
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| This compound | Not Reported | Not Reported | - |
| MDMB-4en-PINACA | 2.47 | Not Reported | [1] |
Signaling Pathways
Synthetic cannabinoid receptor agonists, including presumably this compound, primarily exert their effects through the activation of CB1 and CB2 receptors, which are Gαi/o-coupled receptors. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a downstream signaling cascade, the most prominent of which is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
Metabolism
This compound undergoes extensive phase-I metabolism in humans. In vitro studies using pooled human liver microsomes (pHLM) have identified 18 phase-I metabolites. The primary metabolic pathways include ester hydrolysis, monohydroxylation, and ketone formation. The main in-vivo metabolites are formed through ester hydrolysis, often followed by further metabolic modifications.
Table 3: Major Metabolic Pathways of this compound
| Metabolic Reaction | Description |
| Ester Hydrolysis | Cleavage of the ethyl ester group, a primary and significant metabolic step. |
| Monohydroxylation | Addition of a hydroxyl group to various positions on the molecule. |
| Ketone Formation | Oxidation of a secondary alcohol to a ketone. |
digraph "Metabolism_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];EDMB_PINACA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase1 [label="Phase I Metabolism\n(pHLM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="18 Phase I Metabolites", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Ester_Hydrolysis [label="Ester Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monohydroxylation [label="Monohydroxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ketone_Formation [label="Ketone Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];
EDMB_PINACA -> Phase1 [color="#4285F4"]; Phase1 -> Metabolites [color="#EA4335"]; Phase1 -> Ester_Hydrolysis [style=dashed, color="#EA4335"]; Phase1 -> Monohydroxylation [style=dashed, color="#EA4335"]; Phase1 -> Ketone_Formation [style=dashed, color="#EA4335"]; }
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized method for determining the binding affinity of a test compound to cannabinoid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (General Protocol)
This protocol outlines a general method for assessing the functional activity of a test compound at Gαi/o-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture reagents.
Procedure:
-
Culture cells to an appropriate density.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
Conclusion
This compound is a synthetic cannabinoid of the indazole-3-carboxamide class with a pharmacological profile that is presumed to be similar to other potent SCRAs. It undergoes extensive phase-I metabolism, primarily via ester hydrolysis. While its psychoactive effects are attributed to the activation of cannabinoid receptors, a significant knowledge gap exists regarding its specific binding affinity and functional potency at CB1 and CB2 receptors. The data on its structural analogs suggest that it is likely a potent agonist at these receptors. Further research is imperative to fully characterize the pharmacology of this compound to better understand its potential risks and to aid in its forensic and clinical management. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this and other emerging synthetic cannabinoids.
References
EDMB-PINACA: An In-Depth Technical Guide on In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-growing class of novel psychoactive substances. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its in vitro and in vivo pharmacological effects. Due to a notable scarcity of direct research on this compound, this document leverages data from its structurally similar and more extensively studied analog, 5F-EDMB-PINACA, to infer its likely pharmacological profile. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support the research and drug development community.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) are functionally analogous to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis. However, they often exhibit significantly higher potency and efficacy at the cannabinoid receptors, CB1 and CB2, which can lead to more severe and unpredictable adverse effects. This compound belongs to the indazole-3-carboxamide class of SCRAs. Understanding the pharmacology and toxicology of these emerging compounds is critical for forensic identification, clinical management of intoxications, and the development of potential therapeutic interventions.
In Vitro Effects
The in vitro effects of SCRAs are primarily characterized by their binding affinity and functional activity at cannabinoid receptors. While specific quantitative data for this compound is limited in publicly available literature, the data for its fluorinated analog, 5F-EDMB-PINACA, provides valuable insights.
Cannabinoid Receptor Binding and Functional Activity
5F-EDMB-PINACA has been demonstrated to be a potent and full agonist at both human CB1 and CB2 receptors.[1] It exhibits high binding affinity (low nanomolar Ki values) and potent functional activity (low nanomolar EC50 values) in assays measuring G-protein activation.[1]
Table 1: In Vitro Quantitative Data for 5F-EDMB-PINACA
| Assay | Receptor | Value | Reference |
| Radioligand Binding (Ki) | hCB1 | Data not available in searched literature | |
| hCB2 | Data not available in searched literature | ||
| [³⁵S]GTPγS Functional Assay (EC₅₀) | hCB1 | Potent agonist | [1] |
| hCB2 | Potent agonist | [1] |
Note: The rank order potency of 5F-EDMB-PINACA at the hCB₁ receptor in a [³⁵S]GTPγS binding assay was found to be greater than other tested synthetic cannabinoids like MDMB-4en-PINACA and CP55,940.[1]
Signaling Pathways
Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors can also modulate ion channels and other signaling pathways.
In Vivo Effects
In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of SCRAs. Studies on 5F-EDMB-PINACA in mice have demonstrated classic cannabinoid tetrad effects, including hypothermia, analgesia, catalepsy, and locomotor suppression.[1]
Preclinical Studies
5F-EDMB-PINACA induces dose-dependent hypothermia in mice, with a shorter latency to peak effects compared to Δ⁹-THC.[1] It also fully substitutes for Δ⁹-THC in drug discrimination studies, indicating similar subjective effects.[1] The duration of action for the hypothermic effects of 5F-EDMB-PINACA was observed to be shorter than some other SCRAs, dissipating within the first 3 to 4 hours post-injection.[1]
Table 2: In Vivo Effects of 5F-EDMB-PINACA in Mice
| Effect | Observation | Dose Range | Reference |
| Hypothermia | Significant decrease in body temperature | Dose-dependent | [1] |
| Drug Discrimination | Full substitution for Δ⁹-THC | One or more doses | [1] |
| Locomotor Activity | Suppression | Not explicitly quantified in searched literature | |
| Analgesia | Not explicitly quantified in searched literature | ||
| Catalepsy | Not explicitly quantified in searched literature |
Metabolism
The metabolism of this compound has been investigated through in vitro studies using human liver microsomes (pHLM) and analysis of authentic human urine samples.[2][3] The primary metabolic pathways involve ester hydrolysis and hydroxylation.
Metabolic Pathways
In vitro and in vivo studies have identified numerous phase-I metabolites of this compound.[2][3] The main biotransformations include:
-
Ester Hydrolysis: Cleavage of the ethyl ester group to form the corresponding carboxylic acid metabolite.
-
Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.
-
Ketone Formation: Oxidation of a hydroxylated metabolite.
Metabolites formed by ester hydrolysis coupled to ketone formation and by monohydroxylation are suggested as suitable urinary biomarkers for detecting this compound consumption.[2][3]
References
EDMB-PINACA: A Comprehensive Toxicological Profile and Analysis of Adverse Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-growing class of new psychoactive substances (NPS). As with many SCRAs, this compound is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, its distinct chemical structure results in a unique toxicological profile characterized by high potency at the cannabinoid type 1 (CB1) receptor, leading to a range of severe and unpredictable adverse effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its toxicological properties, adverse effects in humans, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound, information from the closely related and well-studied analogue, MDMB-4en-PINACA, is included to provide a comparative toxicological context.
Introduction
Synthetic cannabinoid receptor agonists represent a significant challenge to public health and forensic toxicology. These substances are often clandestinely synthesized and sold as "legal" alternatives to cannabis, despite having profoundly different and often more dangerous pharmacological and toxicological profiles. This compound belongs to the indazole-3-carboxamide class of SCRAs and is structurally related to other potent cannabinoids that have been associated with severe intoxication and fatalities. A thorough understanding of its toxicological profile is crucial for the development of effective diagnostic and therapeutic strategies, as well as for informing public health and regulatory responses.
Toxicological Profile
Pharmacodynamics: Interaction with Cannabinoid Receptors
Table 1: In Vitro Cannabinoid Receptor Activity of MDMB-4en-PINACA
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 1.4 nM | Human CB1 | Radioligand Binding Assay | [1] |
| 0.213 nM | Human CB2 | Radioligand Binding Assay | [1] | |
| EC50 | 2.33 nM | Human CB1 | β-arrestin 2 Recruitment Assay | [2][3] |
| 0.680 - 3.30 nM | Human CB1 | Multiple Functional Assays | [1] | |
| 1.34 nM | Human CB2 | Functional Assay | [1] |
Note: These values are for MDMB-4en-PINACA and are presented as a proxy for the expected high potency of the structurally similar this compound.
The high affinity and efficacy at the CB1 receptor suggest that this compound can induce profound psychoactive and physiological effects at very low doses.
Pharmacokinetics and Metabolism
The metabolism of this compound has been investigated, with studies identifying key phase I metabolic pathways.[4] The primary routes of metabolism involve ester hydrolysis of the ethyl ester group to form the corresponding carboxylic acid metabolite, as well as monohydroxylation on the pentyl chain.[4] These metabolites, particularly the carboxylic acid derivative, are often the primary targets for detection in urine samples, as the parent compound is typically rapidly metabolized and present in low concentrations.[4]
Table 2: Major Phase I Metabolic Pathways of this compound
| Metabolic Reaction | Description | Resulting Metabolite(s) |
| Ester Hydrolysis | Cleavage of the ethyl ester bond. | This compound 3,3-dimethylbutanoic acid |
| Monohydroxylation | Addition of a hydroxyl group to the pentyl chain. | Hydroxypentyl-EDMB-PINACA isomers |
| Ketone Formation | Oxidation of a secondary alcohol to a ketone. | Oxo-EDMB-PINACA |
In Vivo Toxicology
Specific LD50 values for this compound are not available. However, in vivo studies in mice with the related compound MDMB-4en-PINACA have demonstrated classic cannabinoid tetrad effects, including hypolocomotion, catalepsy, analgesia, and hypothermia, at low doses (0.1-1 mg/kg).[1] These studies indicate a high in vivo potency consistent with the in vitro receptor binding and functional data.
Table 3: In Vivo Effects of MDMB-4en-PINACA in Mice
| Effect | Dose Range (mg/kg, i.p.) | Reference |
| Hypolocomotion | 0.1 - 1 | [1] |
| Hypothermia | 0.1 - 1 | [1] |
| Analgesia | 0.1 - 1 | [1] |
| Catalepsy | 0.1 - 1 | [1] |
Note: These values are for MDMB-4en-PINACA and are presented as a proxy for the expected in vivo effects of this compound.
Adverse Effects in Humans
Case reports and clinical studies involving intoxication with this compound and related synthetic cannabinoids highlight a range of severe and life-threatening adverse effects. These effects are often more pronounced and unpredictable than those associated with cannabis use.
Table 4: Reported Adverse Effects of this compound and Related Synthetic Cannabinoids in Humans
| System | Adverse Effects | Reference(s) |
| Neurological | Altered mental status, agitation, seizures, hallucinations, paranoia, anxiety, amnesia, dizziness, headache. | [5][6][7] |
| Cardiovascular | Tachycardia, hypertension, palpitations, chest pain. | [7] |
| Gastrointestinal | Nausea, vomiting. | [5] |
| Psychiatric | Psychosis, agitation, aggressive behavior. | [6] |
| Other | Hyperthermia, rhabdomyolysis, acute kidney injury. | [7] |
Fatalities have been associated with the use of this compound and its analogues, often in the context of polydrug use.[5] Postmortem toxicological analyses have detected this compound and its metabolites in blood and other tissues, although the direct causal link to death can be complex to establish.[8]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the phase I metabolism of a synthetic cannabinoid like this compound.
Objective: To identify the major phase I metabolites of this compound.
Materials:
-
This compound reference standard
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Centrifuge
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant to a clean vial for LC-HRMS analysis.
-
Analyze the sample using LC-HRMS to identify the parent compound and its metabolites based on their accurate mass and fragmentation patterns.
CB1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a general method to determine the binding affinity (Ki) of a compound for the CB1 receptor.
Objective: To determine the Ki of this compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor
-
Radioligand (e.g., [³H]CP55,940)
-
This compound reference standard
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + each concentration of this compound).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. However, signaling can be more complex, involving other G-protein subtypes and G-protein independent pathways, such as those mediated by β-arrestin.
Conclusion
This compound is a potent synthetic cannabinoid receptor agonist with a toxicological profile that poses a significant risk to public health. Its high affinity and efficacy at the CB1 receptor likely contribute to the severe and unpredictable adverse effects observed in cases of intoxication. The rapid metabolism of this compound necessitates the monitoring of its metabolites for effective toxicological screening. Further research is needed to fully characterize the quantitative toxicology and specific in vivo effects of this compound to better understand its potential for harm and to develop more effective clinical and forensic tools. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by the continuous emergence of novel synthetic cannabinoids.
References
- 1. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature [mdpi.com]
- 6. Seven patients with analytically confirmed MDMB-4en-PINACA toxicity associated with the use of electronic vaping devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intoxication from the novel synthetic cannabinoids AB-PINACA and ADB-PINACA: A case series and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacology of EDMB-PINACA and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropharmacology of EDMB-PINACA and its structurally related synthetic cannabinoid receptor agonists (SCRAs). While quantitative pharmacological data for this compound itself is limited in the current scientific literature, this guide synthesizes available information on its close and widely studied analogs, including MDMB-4en-PINACA and 5F-EDMB-PINACA, to infer its likely pharmacological profile. This document details their interaction with cannabinoid receptors (CB1 and CB2), including binding affinities and functional activities. Furthermore, it outlines the downstream signaling pathways initiated by these interactions and provides detailed protocols for key in vitro and in vivo experimental assays used in their characterization. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand the complex pharmacology and toxicology of this class of novel psychoactive substances.
Introduction
This compound (ethyl 2-[(1-pentyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate) is a synthetic cannabinoid that has emerged in the landscape of new psychoactive substances (NPS).[1][2] It belongs to the indazole-3-carboxamide class of SCRAs, which are known for their potent agonism at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3] Structurally similar to more extensively studied compounds like 5F-EDMB-PINACA and MDMB-4en-PINACA, this compound is presumed to share a similar mechanism of action, eliciting psychoactive effects comparable to or exceeding those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[4] The continuous emergence of such analogs, often with minor structural modifications to circumvent legal restrictions, presents a significant challenge to public health and forensic toxicology.[5] A thorough understanding of their neuropharmacology is crucial for the development of effective detection methods, clinical interventions, and regulatory policies.
Receptor Binding and Functional Activity
The pharmacological effects of this compound and its analogs are primarily mediated by their interaction with CB1 and CB2 receptors. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, playing a role in immunomodulation.
Quantitative Data Summary
While specific binding affinity (Ki) and functional potency (EC50) values for this compound are not widely published, data from its close analogs provide critical insights into its expected pharmacological profile. The following tables summarize the available quantitative data for key analogs.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound Analogs
| Compound | Receptor | Ki (nM) | Reference |
| MDMB-4en-PINACA | CB1 | 0.28 | [3][6][7] |
| ADB-4en-PINACA | CB1 | 0.17 | [6] |
| 5F-MDMB-PINACA (5F-ADB) | CB1 | 0.42 | [8] |
| MDMB-4en-PINACA | CB2 | ~1.96 (derived from 7-fold selectivity over CB1) | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax) of this compound Analogs
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |
| MDMB-4en-PINACA | CB1 | β-arrestin 2 Recruitment | 1.88 - 2.47 | 221 - 299 (vs. JWH-018) | [6][7][9] |
| MDMB-4en-PINACA | CB1 | [³⁵S]GTPγS | 0.680 | - | [6] |
| ADB-4en-PINACA | CB1 | β-arrestin 2 Recruitment | 3.43 | 261 (vs. JWH-018) | [6] |
| ADB-4en-PINACA | CB1 | [³⁵S]GTPγS | 1.58 | - | [6] |
| 5F-MDMB-PINACA (5F-ADB) | CB1 | G-protein Activation | 2.3 | >100 (vs. CP-55,940) | [10] |
| MDMB-4en-PINACA | CB2 | - | 1.34 | - | [6] |
Note: EC50 represents the concentration required to elicit a half-maximal response, indicating potency. Emax represents the maximum effect of the drug, indicating efficacy, often relative to a reference agonist like JWH-018 or CP-55,940.
Signaling Pathways
Upon agonist binding, such as by this compound or its analogs, CB1 and CB2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.
G-Protein Dependent Signaling
The activation of Gαi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which collectively contribute to the modulation of neurotransmitter release.
References
- 1. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
- 5. Federal Register :: Schedules of Controlled Substances: Temporary Placement of 5F-EDMB-PINACA, 5F-MDMB-PICA, FUB-AKB48, 5F-CUMYL-PINACA, and FUB-144 into Schedule I [federalregister.gov]
- 6. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
EDMB-PINACA: An In-Depth Technical Guide to Receptor Binding Affinity and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the receptor binding characteristics and associated signaling pathways of synthetic cannabinoids, with a specific focus on EDMB-PINACA and its closely related analogs. Due to the limited availability of specific binding affinity data for this compound in peer-reviewed literature, this document presents comprehensive data for its potent and widely studied fluorinated analog, 5F-EDMB-PINACA. This information serves as a critical reference point for understanding the pharmacological profile of this class of compounds.
The guide details the experimental protocols used to determine receptor affinity and functional activity, and visualizes the complex cellular signaling cascades initiated by cannabinoid receptor activation.
Quantitative Receptor Binding and Functional Data
The interaction of a synthetic cannabinoid with its target receptors is quantified by its binding affinity (Kᵢ) and its functional potency (EC₅₀). Lower values for both metrics indicate a more potent compound. The following tables summarize the in vitro pharmacological data for 5F-EDMB-PINACA at human cannabinoid receptors (hCB₁ and hCB₂).
Table 1: Cannabinoid Receptor Binding Affinity of 5F-EDMB-PINACA
| Compound | Receptor | Kᵢ (nM) | Radioligand Used | Cell Line |
| 5F-EDMB-PINACA | hCB₁ | 0.28 | [³H]CP-55,940 | HEK293 |
| 5F-EDMB-PINACA | hCB₂ | 0.82 | [³H]CP-55,940 | HEK293 |
| Data sourced from in vitro pharmacology studies.[1] |
Table 2: Cannabinoid Receptor Functional Activity of 5F-EDMB-PINACA
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Efficacy (% of CP-55,940) |
| 5F-EDMB-PINACA | hCB₁ | [³⁵S]GTPγS Binding | 0.17 | 134% |
| 5F-EDMB-PINACA | hCB₂ | [³⁵S]GTPγS Binding | 0.40 | 114% |
| Data sourced from in vitro pharmacology studies.[1] |
Core Experimental Protocols
The quantitative data presented above are typically generated using two key types of in vitro assays: competitive radioligand binding assays to determine affinity (Kᵢ) and G-protein activation assays to determine functional potency and efficacy (EC₅₀ and Eₘₐₓ).
Competitive Radioligand Binding Assay
This method quantifies a compound's affinity for a receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibitor constant (Kᵢ) of a test compound (e.g., 5F-EDMB-PINACA) at CB₁ and CB₂ receptors.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing the human CB₁ or CB₂ receptor.[2][3]
-
Radioligand: A high-affinity cannabinoid receptor agonist, typically [³H]CP-55,940.[2][3]
-
Test Compound: this compound or its analog.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN 55,212-2.[2][3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[2][3]
-
Equipment: 96-well filter plates (GF/B or GF/C), vacuum filtration manifold, and a scintillation counter.[2][3]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand to a final concentration near its dissociation constant (K_d).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competition Binding: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[2]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It provides a direct measure of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) in initiating the signaling cascade.
Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound for G-protein activation via CB₁ and CB₂ receptors.
Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit, causing its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of receptor activation.[4]
Procedure Outline:
-
Incubation: Receptor membranes are incubated with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting [³⁵S]GTPγS binding against the log concentration of the test compound. The EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response, indicating efficacy) are determined from this curve.
Cannabinoid Receptor Signaling Pathways
CB₁ and CB₂ receptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gαi/o.[5] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events that ultimately modulate neurotransmitter release and cellular activity.
Key Signaling Events:
-
G-Protein Coupling: The agonist binds to the receptor, causing a conformational change that activates the associated Gαi/o protein.[5]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Modulation of Ion Channels: The Gβγ subunits, released upon G-protein activation, can directly modulate ion channels. This typically involves activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[5][7] The result is a hyperpolarization of the cell membrane and reduced calcium influx, which decreases neuronal excitability and neurotransmitter release.
-
Activation of MAPK Pathway: Cannabinoid receptor activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK1/2), which can influence gene expression and other long-term cellular processes.[5][7]
References
- 1. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. euda.europa.eu [euda.europa.eu]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. cfsre.org [cfsre.org]
- 6. euda.europa.eu [euda.europa.eu]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
An In-depth Technical Guide to the Early Detection of EDMB-PINACA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the early detection of EDMB-PINACA, a synthetic cannabinoid, in biological samples. The document outlines detailed experimental protocols, summarizes quantitative data for structurally similar compounds, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance (NPS). Like other SCRAs, it poses a significant challenge to forensic and clinical laboratories due to its high potency and rapid metabolism. Early and accurate detection in biological matrices such as urine, blood, and hair is crucial for clinical diagnosis, forensic investigation, and understanding the drug's pharmacokinetic profile. This guide focuses on the core analytical techniques and methodologies for the identification and quantification of this compound and its metabolites.
Metabolism of this compound and Identification of Biomarkers
Understanding the metabolic fate of this compound is fundamental for developing effective detection strategies, as the parent compound is often present at very low concentrations in biological samples. The primary metabolic pathways for this compound and similar synthetic cannabinoids involve:
-
Ester Hydrolysis: The ethyl ester moiety of this compound is susceptible to hydrolysis, resulting in the formation of a carboxylic acid metabolite. This is a common and major metabolic step for many synthetic cannabinoids containing an ester linkage.
-
Oxidative Metabolism: This includes monohydroxylation on various parts of the molecule and the formation of ketone metabolites. These reactions are primarily mediated by cytochrome P450 enzymes in the liver.
The metabolites resulting from these transformations, particularly the ester hydrolysis product, are often more abundant in urine and can serve as reliable biomarkers for this compound consumption.
Analytical Methodologies
The detection of this compound and its metabolites in biological samples predominantly relies on chromatographic techniques coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required for the analysis of trace amounts of the target analytes in complex biological matrices.
Sample Preparation
Effective sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol for Blood Samples:
-
Sample Aliquoting: Take 0.5 mL of the whole blood sample.
-
Fortification: Add an appropriate internal standard to the sample.
-
Basification: Add 1.0 M TRIS HCl buffer (pH 10.2) to the sample.
-
Extraction: Add 3 mL of an organic solvent such as methyl tert-butyl ether (MTBE).
-
Mixing: Vortex the mixture for an appropriate time to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Isolation: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for instrumental analysis.
Solid-Phase Extraction (SPE) Protocol for Urine Samples:
-
Sample Aliquoting: Take 1 mL of the urine sample.
-
Fortification: Add an appropriate internal standard.
-
Enzymatic Hydrolysis: To detect glucuronidated metabolites, incubate the sample with β-glucuronidase.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with a suitable organic solvent or a mixture of solvents.
-
Evaporation: Evaporate the eluent to dryness.
-
Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve their chromatographic properties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the most widely used technique for the detection of synthetic cannabinoids in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. Various platforms such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) are employed.
Quantitative Data
While specific quantitative validation data for this compound is limited in the available literature, data for the structurally similar compound 5F-EDMB-PINACA and other synthetic cannabinoids provide valuable insights into the expected analytical performance. The following tables summarize the limits of detection (LOD), limits of quantification (LOQ), and recovery rates for related compounds in various biological matrices.
Table 1: Quantitative Data for 5F-MDMB-PINACA in Blood
| Parameter | Value | Analytical Method | Reference |
| LOD | 0.11 ng/mL | GC-MS/MS | |
| LOQ | 0.50 ng/mL | GC-MS/MS | |
| Recovery | 82.54 - 91.40% | GC-MS/MS |
Table 2: Quantitative Data for Various Synthetic Cannabinoids in Biological Samples
| Compound | Matrix | LOD | LOQ | Analytical Method | Reference |
| 5F-EDMB-PINACA related compounds | Blood/Urine | 0.0125 - 0.2 ng/mL | - | LC-QTOF-MS | |
| 5F-MDMB-PINACA | - | 0.059 ± 0.027 ng/mL | 0.18 ± 0.08 ng/mL | UPLC-QDa-MS | |
| 5F-CUMYL-PICA | Blood | 0.1 ng/mL | 0.50 ng/mL | GC-MS/MS |
Experimental Workflows and Signaling Pathways
To visually represent the analytical processes, the following diagrams have been created using the DOT language.
Conclusion
The early detection of this compound in biological samples is a challenging yet essential task for clinical and forensic toxicology. This guide provides a framework for the analytical methodologies required for its identification and quantification. While specific quantitative data for this compound is still emerging, the methods and data presented for structurally similar compounds offer a solid foundation for laboratory implementation. The use of highly
Methodological & Application
Application Notes and Protocols for the Quantification of EDMB-PINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance. As with many new SCRAs, the development of robust and validated analytical methods for its quantification in various matrices is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), techniques widely employed in forensic and analytical laboratories. While specific quantitative validation data for this compound is limited in published literature, the provided protocols are based on established methods for structurally similar synthetic cannabinoids.
Analytical Techniques
The primary analytical techniques for the quantification of synthetic cannabinoids like this compound are GC-MS and LC-MS/MS. Both offer high sensitivity and selectivity, which are essential for detection in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that provides excellent chromatographic separation and mass spectral identification. It is a reliable method for the analysis of volatile and thermally stable compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of a wide range of compounds in biological matrices. Its high sensitivity and specificity allow for the detection of analytes at very low concentrations.
Quantitative Data Summary
Quantitative validation parameters are critical for assessing the performance of an analytical method. The following table summarizes typical quantitative data for synthetic cannabinoids structurally similar to this compound, such as 5F-MDMB-PINACA and MDMB-4en-PINACA, in various biological matrices. These values can serve as a benchmark when developing and validating a method for this compound.
| Analyte | Matrix | Technique | LOD | LLOQ | Linearity Range | Reference |
| 5F-MDMB-PINACA | Oral Fluid | GC-IMS | 30 µg/L | 90 µg/L | N/A | [1] |
| 5F-MDMB-PINACA | Blood | LC-MS/MS | 0.02 ng/mL | 0.05 ng/mL | 0.05 - 10.0 ng/mL | [2] |
| 5F-MDMB-PINACA | Paper | UPLC-QDa-MS | 0.059 ng/mL | 0.18 ng/mL | 1 - 50 µg/mL | [3] |
| MDMB-4en-PINACA | Hair | GC-MS/MS | 10 pg/mg | 20 pg/mg | 20 - 1000 pg/mg | [4] |
| MDMB-4en-PINACA | Seized Material | GC-MS | N/A | N/A | 0.4 - 6.3 mg/g | [5][6] |
| General SCRAs | Hair | UPLC-MS/MS | 0.5 - 5 pg/mg | 1 - 10 pg/mg | N/A | [7] |
| General SCRAs | Plasma | LC-MS/MS | 0.01 - 0.08 ng/mL | 0.1 ng/mL | 0.1 - 10 ng/mL | [8] |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; N/A: Not Available
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using GC-MS
This protocol is based on established methods for the GC-MS analysis of synthetic cannabinoids in biological matrices.[5][6][9][10]
1. Sample Preparation (Human Hair) [4]
-
Decontamination: Wash 50 mg of hair sequentially with a detergent solution (e.g., 1% sodium dodecyl sulfate), deionized water, and acetone (B3395972) to remove external contaminants. Dry the hair completely.
-
Homogenization: Pulverize the decontaminated hair using a cryogenic grinder.
-
Extraction:
-
To the pulverized hair sample, add an appropriate internal standard (IS) solution (e.g., a deuterated analog of this compound).
-
Add 1 mL of methanol (B129727) and vortex for 10 minutes.
-
Sonicate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions [9]
-
Gas Chromatograph: Agilent 5975 Series GC or equivalent.
-
Mass Spectrometer: MSD System.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.46 mL/min.
-
Injection Port Temperature: 265°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 50°C, ramp at 30°C/min to 340°C and hold for 2.3 minutes.
-
MS Transfer Line Temperature: 300°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-550 m/z.
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
Protocol 2: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol is adapted from validated methods for the LC-MS/MS analysis of various synthetic cannabinoids in biological fluids.[2][3][7]
1. Sample Preparation (Blood/Plasma) [2][8][11]
-
Protein Precipitation (for rapid screening):
-
To 100 µL of blood or plasma, add an appropriate internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE) (for cleaner extracts): [11]
-
To 0.5 mL of blood/plasma, add the internal standard.
-
Add 1.0 M TRIS HCl buffer (pH 10.2).
-
Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 15 minutes.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE) (for complex matrices): [2]
-
Condition a suitable SPE cartridge (e.g., OASIS HLB) with methanol and water.
-
Load the pre-treated sample (e.g., diluted blood).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte with a stronger organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate and reconstitute.
-
2. LC-MS/MS Instrumentation and Conditions [2][7]
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 95:5 water:acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
Visualizations
Caption: Workflow for GC-MS quantification of this compound in hair.
Caption: Workflow for LC-MS/MS quantification of this compound in blood/plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) | Bentham Science [benthamscience.com]
- 6. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unicamp.br [repositorio.unicamp.br]
- 9. cfsre.org [cfsre.org]
- 10. mdpi.com [mdpi.com]
- 11. ojp.gov [ojp.gov]
Application Notes and Protocols for the Detection of EDMB-PINACA in Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDMB-PINACA is a synthetic cannabinoid that has emerged as a novel psychoactive substance. As with many synthetic cannabinoids, the parent compound is extensively metabolized in the body, making the detection of its metabolites in urine a crucial aspect of forensic and clinical toxicology. The primary metabolic pathway for this compound involves the hydrolysis of its ester group, leading to the formation of this compound 3,3-dimethylbutanoic acid. Further metabolism can result in monohydroxylation or ketone formation on the pentyl chain. This document provides detailed application notes and protocols for the sensitive and selective detection of this compound and its major metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Target Analytes
The primary target analytes for the detection of this compound consumption in urine are:
-
This compound (Parent Compound)
-
This compound 3,3-dimethylbutanoic acid (Ester hydrolysis metabolite)
-
This compound monohydroxypentyl metabolite (Hydroxylated metabolite)
-
This compound pentyl-ketone metabolite (Ketone metabolite)
Signaling Pathway and Metabolism
The metabolic conversion of this compound in the human body is a critical consideration for its detection. The following diagram illustrates the primary metabolic pathways.
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites in urine is depicted below. This process involves sample preparation, including enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction for cleanup and concentration, and finally, analysis by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the LC-MS/MS analysis of this compound and its primary hydrolysis metabolite. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions. It is recommended to perform in-house validation.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 374.2 | 215.1 | 145.1 | 20 / 35 | 0.05 - 0.2 | 0.1 - 0.5 | 85 - 105 | < 20 |
| This compound 3,3-dimethylbutanoic acid | 346.2 | 145.1 | 215.1 | 25 / 40 | 0.02 - 0.1 | 0.05 - 0.2 | 80 - 100 | < 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The provided values are based on typical fragmentation patterns for similar synthetic cannabinoids.
Detailed Experimental Protocols
Materials and Reagents
-
This compound and its metabolite reference standards (from a certified supplier)
-
Internal Standard (IS): A deuterated analog of a similar synthetic cannabinoid (e.g., JWH-018-d9 N-pentanoic acid)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymeric reversed-phase, 30-60 mg)
Sample Preparation Protocol
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 1 mL of urine into a labeled polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to each urine sample, calibrator, and quality control sample.
-
Enzymatic Hydrolysis:
-
Add 500 µL of phosphate buffer (100 mM, pH 6.8) to each tube.
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the samples and incubate at 60°C for 1-2 hours to cleave glucuronide conjugates.[1]
-
After incubation, allow the samples to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less hydrophobic interferences.
-
-
Drying: Dry the SPE cartridge thoroughly by applying a vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 1-2 mL of an appropriate elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
LC Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
MS/MS Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Gas Flow Rates | Optimize for the specific instrument |
Note: The LC gradient and MS parameters should be optimized to achieve the best separation and sensitivity for the target analytes on the specific instrument being used.
Method Validation
A full method validation should be performed according to established guidelines (e.g., SWGTOX). Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences are present at the retention times of the target analytes.
-
Linearity and Range: Prepare calibration curves over a relevant concentration range (e.g., 0.1 - 100 ng/mL) and assess the linearity using a regression analysis (R² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analytes can be reliably detected and quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15-20%.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effects: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analytes in urine under different storage conditions (e.g., room temperature, refrigerated, frozen) and the stability of the processed samples in the autosampler.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the detection and quantification of this compound and its major metabolites in urine. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data, offer a valuable resource for forensic and clinical laboratories. Adherence to rigorous validation procedures is essential to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for the Analysis of EDMB-PINACA in Hair
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and quantification of EDMB-PINACA, a potent synthetic cannabinoid, from human hair samples. The protocols detailed below are based on established and validated analytical techniques, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.
Introduction
Hair analysis is a valuable tool for monitoring long-term drug consumption patterns due to the extended detection window it offers compared to blood or urine. This compound, like other synthetic cannabinoids, is incorporated into the hair shaft, providing a historical record of exposure. Accurate and reliable sample preparation is critical for the successful analysis of these compounds in hair, which is a complex biological matrix. The methods outlined below describe efficient extraction procedures to isolate this compound from hair for subsequent instrumental analysis.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated methods for the analysis of synthetic cannabinoids, including compounds structurally similar to this compound, in hair. This data provides an indication of the expected performance of the described protocols.
| Analyte(s) | Sample Weight | Extraction Method | Analytical Method | LLOQ (pg/mg) | LOD (pg/mg) | Recovery (%) | Matrix Effect (%) | Reference |
| 29 Synthetic Cannabinoids (including MDMB-4en-PINACA) | 20 mg | Cryo-grinding, Methanol (B129727) Extraction | UPLC-MS/MS | 1 - 10 | 0.5 - 5 | 36.1 - 93.3 | 19.1 - 110.0 | [1] |
| MDMB-4en-PINACA & ADB-BUTINACA | 50 mg | Cryo-grinding, Methanol Extraction | GC-MS/MS | 20 | 10 | Not Reported | Not Reported | [2][3] |
| AB-PINACA | Not Specified | Not Specified | LC-MS/MS | 1 | 0.5 | Not Reported | Not Reported | [4] |
| 132 Novel Psychoactive Substances | Not Specified | Pulverization, Acidified Methanol | LC-MS/MS | 100 (reporting limit) | 1 - 100 | Not Reported | Not Reported | [5] |
Experimental Protocols
Two primary protocols are detailed below: a standard methanol extraction and a cryogenic grinding-assisted methanol extraction for enhanced efficiency.
Protocol 1: Methanol Extraction
This protocol describes a straightforward and robust method for the extraction of this compound from hair using a methanol-based solvent.
Materials:
-
Hair sample (approximately 50 mg)
-
Deionized water
-
Methanol
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
LC-MS/MS system
Procedure:
-
Decontamination: Wash the hair sample sequentially with deionized water and then acetone to remove external contaminants. Allow the hair to dry completely at room temperature.
-
Cutting: Cut the decontaminated hair into small segments (approximately 1-2 mm).
-
Extraction:
-
Place 50 mg of the cut hair into a glass test tube.
-
Add 1 mL of methanol and the internal standard.
-
Vortex the mixture for 10-15 minutes.
-
Incubate at 45-50°C for 18-24 hours.
-
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the reconstitution solution.[2]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Cryogenic Grinding-Assisted Methanol Extraction
This protocol incorporates a cryogenic grinding step to improve the extraction efficiency by increasing the surface area of the hair sample.
Materials:
-
Deionized water
-
Acetone
-
Methanol
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Cryogenic grinder (e.g., ball mill)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
LC-MS/MS system
Procedure:
-
Decontamination: Wash the hair sample sequentially with a detergent solution, followed by deionized water and then acetone to remove external contaminants.[2] Allow the hair to dry completely.
-
Cutting: Cut the decontaminated hair into small segments (approximately 1-2 mm).[2]
-
Cryogenic Grinding:
-
Place the cut hair into a grinding vial with a grinding ball.
-
Immerse the vial in liquid nitrogen for 1-2 minutes until the sample is frozen.
-
Grind the sample at a high frequency for 1-2 cycles of 30-60 seconds each, with a cooling period in between. The result should be a fine powder.
-
-
Extraction:
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of methanol or another suitable reconstitution solution.[2]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
References
- 1. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. news-medical.net [news-medical.net]
- 5. research.monash.edu [research.monash.edu]
Application Notes and Protocols for the Development of Immunoassays for EDMB-PINACA Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDMB-PINACA is a potent synthetic cannabinoid that poses a significant challenge to public health and forensic toxicology. The rapid detection of this compound and its metabolites is crucial for clinical diagnosis, forensic investigations, and monitoring public health trends. Immunoassays offer a rapid, high-throughput, and cost-effective screening method for the detection of this compound in biological matrices. These application notes provide a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the screening of this compound and its major metabolites. The protocols outlined below cover hapten synthesis, antibody production, and the establishment and validation of the immunoassay.
Synthetic cannabinoids like this compound exert their effects primarily by acting as agonists at the cannabinoid receptor type 1 (CB1), which is a G-protein coupled receptor.[1] Activation of the CB1 receptor initiates a signaling cascade that leads to the psychoactive effects associated with these substances. Understanding this pathway is essential for comprehending the mechanism of action of these drugs.
Target Analyte Selection: this compound Metabolism
Effective immunoassay development for synthetic cannabinoids relies on the selection of an appropriate target analyte. Due to rapid metabolism, the parent compound, this compound, may be present at very low concentrations in biological samples, particularly urine. Therefore, targeting its major metabolites is a more robust strategy for ensuring a longer detection window.
Studies on the in-vitro and in-vivo metabolism of this compound have identified several key phase I metabolites. The primary metabolic pathways involve ester hydrolysis , often followed by hydroxylation and ketone formation .[2][3]
Key Metabolites of this compound for Immunoassay Targeting:
-
This compound 3,3-dimethylbutanoic acid: Formed by the hydrolysis of the ethyl ester group. This is often a major and specific metabolite.
-
Hydroxylated metabolites: Hydroxylation can occur on the N-pentyl chain or other parts of the molecule.
-
Metabolites with ketone formation: Oxidation of hydroxylated metabolites can lead to the formation of ketones.
For the development of a broad-spectrum screening assay, an antibody that recognizes the core structure of this compound and its major metabolites, particularly the ester hydrolysis product, would be ideal.
Experimental Protocols
Hapten Synthesis and Conjugation
The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically similar to the target analyte but is modified to allow for conjugation to a carrier protein. This hapten-protein conjugate is then used to immunize an animal to elicit an immune response.
Protocol for Hapten Synthesis (Illustrative Example):
This protocol describes the synthesis of a hapten based on the ester-hydrolyzed metabolite of this compound, which exposes a carboxylic acid group for conjugation.
-
Starting Material: this compound.
-
Hydrolysis: Perform alkaline hydrolysis of the ethyl ester of this compound to yield the corresponding carboxylic acid derivative (this compound 3,3-dimethylbutanoic acid).
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a solution of sodium hydroxide (B78521) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Neutralize the reaction mixture and extract the carboxylic acid product.
-
-
Activation of Carboxylic Acid: Activate the carboxylic acid group for conjugation to the carrier protein. The use of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common method.
-
Dissolve the carboxylic acid derivative in an anhydrous organic solvent (e.g., dimethylformamide).
-
Add NHS and EDC and stir at room temperature for several hours to form the NHS-ester.
-
-
Conjugation to Carrier Protein: Conjugate the activated hapten to a carrier protein such as bovine serum albumin (BSA) for ELISA plate coating or keyhole limpet hemocyanin (KLH) for immunization.
-
Dissolve the carrier protein (BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification and Characterization: Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents. Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques like UV-Vis spectroscopy or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is a critical step in immunoassay development.
Protocol for Monoclonal Antibody Production:
-
Immunization: Immunize mice (e.g., BALB/c) with the KLH-hapten conjugate.
-
Emulsify the conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).
-
Inject the emulsion intraperitoneally or subcutaneously at regular intervals (e.g., every 2-3 weeks).
-
-
Monitoring Immune Response: Collect blood samples from the immunized mice and determine the antibody titer against the BSA-hapten conjugate using an indirect ELISA.
-
Hybridoma Production: Select the mouse with the highest antibody titer for hybridoma production.
-
Isolate spleen cells from the immunized mouse.
-
Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in a selective medium (e.g., HAT medium).
-
-
Screening and Cloning: Screen the supernatants of the hybridoma cultures for the presence of antibodies that bind to the BSA-hapten conjugate and show displacement by the free drug (this compound and its metabolites) using a competitive ELISA format.
-
Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo as ascites in mice. Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Competitive ELISA Protocol
A competitive ELISA is a sensitive and robust format for the detection of small molecules like this compound. In this format, the free analyte in the sample competes with a labeled antigen (or a fixed amount of antigen is coated on the plate) for a limited number of antibody binding sites.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Monoclonal antibody specific for this compound and its metabolites
-
This compound standard solutions and controls
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with the BSA-hapten conjugate (100 µL/well) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the sample, standard, or control to the appropriate wells. Then, add 50 µL of the diluted primary monoclonal antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound or its metabolites in the sample.
Data Presentation
Quantitative data from the immunoassay validation should be summarized in clearly structured tables for easy comparison. Key parameters to evaluate include the 50% inhibitory concentration (IC50) and the cross-reactivity with structurally related compounds.
Table 1: Illustrative Cross-Reactivity of the this compound Immunoassay
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 5.2 | 100 |
| This compound 3,3-dimethylbutanoic acid | 8.5 | 61.2 |
| 5F-EDMB-PINACA | 15.8 | 32.9 |
| ADB-PINACA | 45.3 | 11.5 |
| 5F-ADB (5F-MDMB-PINACA) | > 1000 | < 0.5 |
| JWH-018 | > 1000 | < 0.5 |
| Δ⁹-THC-COOH | > 1000 | < 0.5 |
Note: The data presented in this table is for illustrative purposes only and will need to be determined experimentally for the developed immunoassay.
Visualizations
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound primarily act as agonists at the CB1 receptor, a G-protein coupled receptor. The activation of the CB1 receptor initiates an intracellular signaling cascade that modulates neurotransmitter release and produces the characteristic psychoactive effects.
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Immunoassay Development
The development of an immunoassay for this compound screening involves a series of sequential steps, from the initial design of the hapten to the final validation of the assay.
Caption: Workflow for this compound Immunoassay Development.
References
Application Notes and Protocols for EDMB-PINACA as a Reference Standard in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the novel psychoactive substances (NPS) market.[1][2] As with other SCRAs, it poses a significant challenge to forensic toxicology laboratories due to its high potency and rapid metabolism. The use of well-characterized reference standards is crucial for the accurate identification and quantification of this compound and its metabolites in biological specimens. This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic toxicology casework and research.
Chemical and Physical Data
| Property | Value |
| Formal Name | ethyl 3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |
| CAS Number | 2666934-55-8 |
| Molecular Formula | C21H31N3O3 |
| Formula Weight | 373.5 g/mol |
| Appearance | White solid material[3] |
Analytical Methods
The detection and quantification of this compound in biological matrices are primarily achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the qualitative analysis of this compound, particularly in seized materials. Due to the thermal lability of some synthetic cannabinoids, careful optimization of the injection port temperature is necessary to prevent degradation.
Table 1: GC-MS Parameters for Qualitative Analysis of this compound
| Parameter | Value | Reference |
| Instrument | Agilent 5975 Series GC/MSD System | [4] |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | [4] |
| Carrier Gas | Helium (1.46 mL/min) | [4] |
| Injection Port Temp. | 265 °C | [4] |
| Transfer Line Temp. | 300 °C | [4] |
| MS Source Temp. | 230 °C | [4] |
| MS Quad Temp. | 150 °C | [4] |
| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min | [4] |
| Injection Mode | Splitless (1 µL) | [4] |
| Mass Scan Range | 40-550 m/z | [4] |
| Retention Time | ~7.46 min | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological fluids due to its ability to analyze thermally labile and polar compounds without derivatization.
Table 2: Representative LC-MS/MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Value | Reference |
| Instrument | Waters Acquity UPLC-MS/MS | [5] |
| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | [5] |
| Mobile Phase A | 20 mmol/L ammonium (B1175870) acetate, 0.1% formic acid, 5% acetonitrile (B52724) in water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Flow Rate | 0.4 mL/min | [6] |
| Injection Volume | 5.0 µL | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
Table 3: Quantitative Validation Data for Structurally Similar Synthetic Cannabinoids (for reference)
| Analyte | Matrix | LOD (ng/mL) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| 5F-MDMB-PICA | Blood | 0.11 | 0.5 | 0.5 - 500 | [8] |
| 5F-CUMYL-PICA | Blood | 0.1 | 0.5 | 0.5 - 500 | [8] |
| MDMB-4en-PINACA | Hair (pg/mg) | 0.5 - 5 | 1 - 10 | 1 - 200 | [5][9] |
| ADB-BUTINACA | Hair (pg/mg) | 0.5 - 5 | 1 - 10 | 1 - 200 | [5][9] |
Note: The data in Table 3 is for structurally similar compounds and should be used as a reference. Laboratories should perform their own in-house validation for this compound.
Experimental Protocols
Sample Preparation from Biological Matrices
A liquid-liquid extraction (LLE) protocol is commonly used for the extraction of synthetic cannabinoids from blood.[7]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
TRIS HCl buffer (1.0 M, pH 10.2)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 0.5 mL of whole blood, add 50 µL of the internal standard solution.
-
Add 1.0 mL of TRIS HCl buffer and vortex to mix.
-
Add 3 mL of MTBE as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-phase extraction (SPE) is a common method for cleaning up urine samples and concentrating the analytes of interest.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
β-glucuronidase
-
Ammonium carbonate buffer (pH 9.3)
-
SPE cartridges (e.g., Agilent Bond Elut Plexa PAX)
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 1 mL of urine, add 50 µL of the internal standard solution and 50 µL of β-glucuronidase.
-
Incubate at 55 °C for 1 hour to hydrolyze glucuronide conjugates.
-
Add 1 mL of ammonium carbonate buffer and vortex.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Hair analysis provides a longer window of detection for drug use. Proper decontamination is critical to avoid false-positive results from external contamination.
Materials:
-
Hair sample (approx. 20 mg)
-
Methanol
-
Internal Standard (IS) solution
-
Cryogenic grinder or scissors
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Decontamination: Wash the hair sample sequentially with 5 mL of dichloromethane for 2 minutes, followed by 5 mL of methanol for 2 minutes. Discard the wash solvents.
-
Homogenization: Dry the hair and then pulverize it using a cryogenic grinder or finely chop it with scissors.
-
Extraction:
-
To the homogenized hair, add 1 mL of methanol and the internal standard solution.
-
Vortex for 10 minutes.
-
Sonciate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualization of Workflow and Signaling Pathway
Forensic Toxicology Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a forensic toxicology laboratory.
Caption: Forensic toxicology workflow for this compound analysis.
Cannabinoid Receptor Signaling Pathway
This compound, like other synthetic cannabinoids, exerts its effects by acting as an agonist at cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Caption: Cannabinoid receptor signaling cascade upon agonist binding.
Stability and Storage
Synthetic cannabinoids, including those with ester moieties like this compound, can be prone to degradation in biological matrices, especially blood.[2] Studies on similar compounds have shown that they are unstable when stored at room temperature or refrigerated, but are considerably more stable when frozen.[2]
-
Short-term storage (up to 72 hours): Refrigerate at 2-8 °C.
-
Long-term storage: Freeze at -20 °C or lower.[10]
-
Reference Standards: Store in a tightly sealed container in a freezer, protected from light.
It is crucial to consider the potential for degradation when interpreting results, especially if there is a delay between sample collection and analysis. The presence of metabolites in the absence of the parent compound may indicate consumption followed by degradation.
Conclusion
The use of this compound as a reference standard is essential for the accurate forensic toxicological analysis of this potent synthetic cannabinoid. The protocols and data presented in these application notes provide a framework for laboratories to develop and validate their own methods for the detection and quantification of this compound and its metabolites. Adherence to proper storage and handling procedures is critical to ensure the integrity of both the reference material and the biological samples. The provided diagrams offer a visual guide to the analytical workflow and the underlying pharmacological mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 3. cfsre.org [cfsre.org]
- 4. cfsre.org [cfsre.org]
- 5. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. ojp.gov [ojp.gov]
- 8. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EDMB-PINACA Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preclinical animal model studies investigating the pharmacological and toxicological effects of EDMB-PINACA, a potent synthetic cannabinoid. The protocols outlined below are based on established methodologies for evaluating novel psychoactive substances and can be adapted for specific research questions.
1. Introduction to this compound
This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the illicit drug market.[1][2] Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] However, many synthetic cannabinoids, including those structurally similar to this compound, are full agonists at the cannabinoid type 1 (CB1) receptor, in contrast to THC which is a partial agonist.[3][4] This difference in efficacy may contribute to the severe adverse effects and higher toxicity associated with synthetic cannabinoid use.[3][5] Animal models are essential for characterizing the pharmacological profile, abuse potential, and neurobehavioral effects of novel compounds like this compound.[6]
2. Animal Models and Drug Administration
-
Species: Male mice (e.g., C57BL/6, CD-1) and rats (e.g., Sprague-Dawley, Wistar) are the most commonly used species for studying synthetic cannabinoid effects.[7][8][9][10]
-
Drug Preparation: this compound should be dissolved in a vehicle solution suitable for injection. A common vehicle consists of ethanol (B145695), Kolliphor RH 40 (or Tween 80), and saline. The final ethanol concentration should be minimized.
-
Route of Administration: Intraperitoneal (i.p.) injection is a standard route for systemic administration in preclinical studies.[8][11] Other routes, such as subcutaneous (s.c.) or vapor inhalation, can also be considered to model different patterns of human use.[9][12]
Experimental Protocols
Protocol 1: The Cannabinoid Tetrad Assay
The tetrad assay is a fundamental screening tool to assess the cannabimimetic activity of a compound by measuring four distinct physiological and behavioral effects mediated by the CB1 receptor.[3][5]
Objective: To determine if this compound produces the hallmark effects of cannabinoid agonists.
Materials:
-
This compound
-
Vehicle solution
-
Rectal thermometer
-
Horizontal bar apparatus (for catalepsy)
-
Tail-flick or hot plate analgesia meter
-
Open field arena or activity monitor
Procedure:
-
Acclimation: Acclimate animals to the testing room and equipment before the experiment.
-
Baseline Measurements: Record baseline locomotor activity, core body temperature, nociceptive threshold, and catalepsy for each animal.
-
Drug Administration: Administer various doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle to different groups of animals.[13]
-
Post-Injection Assessment: At set time points (e.g., 15, 30, 60, 120 minutes) after injection, measure the following:
-
Hypolocomotion: Place the animal in an open field arena and record the total distance traveled for a set duration (e.g., 10-30 minutes).[14][15]
-
Hypothermia: Measure the core body temperature using a rectal probe.[9][14]
-
Analgesia: Assess the pain response using a tail-flick or hot plate test, measuring the latency to withdraw from the heat source.
-
Catalepsy: Place the animal's forepaws on a horizontal bar (e.g., 4-5 cm high) and measure the time it remains in this immobile posture.[5]
-
-
Data Analysis: Compare the dose-dependent effects of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA). Calculate the ED50 value for each effect.[13]
Quantitative Data Summary: Cannabinoid Tetrad Effects
The following table presents hypothetical, yet representative, ED50 values for tetrad effects of a potent synthetic cannabinoid like this compound, compared to Δ⁹-THC. Actual values for this compound would need to be determined experimentally.
| Compound | Hypolocomotion (ED50, mg/kg) | Hypothermia (ED50, mg/kg) | Analgesia (ED50, mg/kg) | Catalepsy (ED50, mg/kg) |
| Δ⁹-THC | ~3.0 - 10.0 | ~5.0 - 15.0 | ~10.0 - 20.0 | ~10.0 - 30.0 |
| Potent SCRA (e.g., MDMB-4en-PINACA) | 0.1 - 0.3[13] | 0.1 - 0.3[13] | 0.1 - 0.4[13] | 0.2 - 0.5[13] |
Note: Data for Potent SCRA is adapted from studies on MDMB-4en-PINACA for illustrative purposes.[13]
Protocol 2: Conditioned Place Preference (CPP)
CPP is a standard behavioral paradigm used to assess the rewarding or aversive properties of a drug.[6][8]
Objective: To evaluate the abuse potential of this compound.
Procedure:
-
Apparatus: A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days.
-
On alternate days, administer this compound (e.g., 0.1, 0.3 mg/kg, i.p.) and confine the animal to one of the conditioning chambers for 30 minutes.[16]
-
On the intervening days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Test): The day after the last conditioning session, place the animal in the central chamber (in a drug-free state) and allow it to freely explore all three chambers for 15-20 minutes.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests. A significant increase in time indicates a rewarding effect (preference), while a significant decrease indicates an aversive effect.[8] It's important to note that some synthetic cannabinoids show a biphasic effect, inducing preference at lower doses and aversion at higher doses.[13][16]
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Synthetic cannabinoids like this compound act as agonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the observed psychoactive and physiological effects.
Caption: CB1 receptor signaling cascade initiated by an agonist like this compound.
Experimental Workflow for Behavioral and Physiological Assessment
This workflow outlines the typical sequence of experiments for characterizing the in vivo effects of this compound in a rodent model.
Caption: General experimental workflow for in vivo assessment of this compound.
Additional Considerations
-
Neurochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus, nucleus accumbens, prefrontal cortex) can be collected to measure changes in neurotransmitter levels (e.g., dopamine, serotonin) via techniques like microdialysis or HPLC.[17]
-
Receptor Binding and Activity: While these are in vitro assays, they provide crucial quantitative data. Receptor binding assays determine the affinity (Ki) of this compound for CB1 and CB2 receptors, while functional assays like [³⁵S]GTPγS binding measure its efficacy (EC50 and Emax) as an agonist.[4][5]
-
Metabolism: Studies using human liver microsomes can help identify the primary metabolites of this compound, which may also be pharmacologically active and contribute to the overall effects and toxicity.[2][5]
By employing these detailed protocols, researchers can systematically characterize the in vivo effects of this compound, contributing to a better understanding of its pharmacology and potential risks to public health.
References
- 1. cfsre.org [cfsre.org]
- 2. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Old and new synthetic cannabinoids: lessons from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]
- 9. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 12. Translational models of cannabinoid vapor exposure in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Assess EDMB-PINACA Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and pharmacological research. As with other SCRAs, understanding its interaction with cannabinoid receptors, primarily CB1 and CB2, is crucial for predicting its psychoactive effects, potential for abuse, and therapeutic applications. Cell-based assays are indispensable tools for characterizing the potency and efficacy of such compounds. These assays provide quantitative data on how a compound binds to and activates cannabinoid receptors, initiating downstream signaling cascades.
This document provides detailed application notes and protocols for two key cell-based assays used to assess the potency and efficacy of this compound and related compounds: the cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay and the β-arrestin recruitment assay. These assays measure two distinct signaling pathways activated by cannabinoid receptors, offering a comprehensive pharmacological profile of the test compound.
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs). Upon activation by an agonist like this compound, they primarily couple to inhibitory G proteins (Gi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels. Additionally, activated GPCRs can be phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can also initiate G protein-independent signaling.[1][2][3][4]
Figure 1. Simplified diagram of cannabinoid receptor signaling pathways.
Data Presentation: Potency and Efficacy of this compound Analogs
Table 1: In Vitro Potency and Efficacy of 5F-MDMB-PINACA and MDMB-4en-PINACA at Cannabinoid Receptors
| Compound | Assay Type | Receptor | Potency (EC50, nM) | Efficacy (Emax, % relative to control) | Reference Compound |
| 5F-MDMB-PINACA | [³⁵S]GTPγS Binding | CB1 | 2.3 | 117% | CP-55,940 |
| MDMB-4en-PINACA | β-arrestin 2 Recruitment | CB1 | 2.33 | 378% | JWH-018 |
| MDMB-4en-PINACA | cAMP Accumulation | CB1 | 0.33 | 112.7% | CP55,940 |
| MDMB-4en-PINACA | β-arrestin 2 Recruitment | CB1 | 2.47 | 239% | JWH-018 |
Data presented for 5F-MDMB-PINACA and MDMB-4en-PINACA are from published studies and serve as a reference for the expected activity of related compounds like this compound.[2][5]
Experimental Protocols
The following are detailed protocols for conducting cAMP inhibition and β-arrestin recruitment assays to determine the potency and efficacy of this compound.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP following the stimulation of adenylyl cyclase, typically by forskolin (B1673556).
Workflow Diagram
Figure 2. Experimental workflow for the cAMP inhibition assay.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution in DMSO
-
Forskolin solution
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio; LANCE cAMP kit, PerkinElmer)
-
White, opaque 96- or 384-well microplates
-
Plate reader capable of measuring the detection kit's signal (e.g., fluorescence, luminescence)
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
On the day before the assay, harvest the cells and resuspend them in fresh medium.
-
Seed the cells into the microplate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well).
-
Incubate the plate overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Prepare a solution of IBMX in assay buffer.
-
-
Assay Performance:
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the IBMX solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Add the this compound dilutions to the appropriate wells.
-
Immediately add the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor. Commercially available assays, such as the PathHunter® assay (DiscoverX), often use enzyme fragment complementation (EFC) technology.
Workflow Diagram
Figure 3. Experimental workflow for the β-arrestin recruitment assay.
Materials:
-
PathHunter® eXpress cell line stably co-expressing the CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (DiscoverX)
-
PathHunter® Detection Kit (DiscoverX)
-
Cell Plating Reagent (DiscoverX)
-
This compound stock solution in DMSO
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation and Plating:
-
Rapidly thaw a vial of PathHunter® eXpress cells in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed Cell Plating Reagent and mix gently.
-
Dispense the cell suspension into each well of the 384-well assay plate (typically 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the ligand in the appropriate assay buffer or medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
-
Assay Performance:
-
Add the diluted this compound to the wells containing the cells.
-
For control wells, add assay buffer with the same final DMSO concentration.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no agonist) from all other readings.
-
Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the potency and efficacy of this compound at cannabinoid receptors. By employing both cAMP inhibition and β-arrestin recruitment assays, researchers can gain a comprehensive understanding of the compound's pharmacological profile, including potential for biased agonism. While specific quantitative data for this compound is still emerging, the provided protocols and data for related compounds offer a solid foundation for initiating these critical in vitro studies. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing our knowledge of novel synthetic cannabinoids.
References
- 1. Monographs [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy in the Structural Elucidation of EDMB-PINACA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
EDMB-PINACA (ethyl 3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate) is a synthetic cannabinoid that has been identified in forensic samples. As with many designer drugs, the rapid identification and structural confirmation of such compounds are crucial for law enforcement, public health, and the scientific community. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, enabling unambiguous identification and characterization. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of this compound, providing detailed protocols and data interpretation guidelines. While specific NMR data for this compound is not widely published, data from its close structural analog, 5F-EDMB-PINACA, can be used to predict the expected spectral features. Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2, and their interaction with these receptors initiates a cascade of intracellular signaling events.
Data Presentation: Predicted NMR Data for this compound
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the reported data for the structurally similar compound 5F-EDMB-PINACA and general principles of NMR spectroscopy. The removal of the fluorine atom from the pentyl chain is expected to cause a slight upfield shift for the protons and carbons in its vicinity.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | ~8.2 | d | ~8.0 |
| H-5 | ~7.4 | t | ~7.5 |
| H-6 | ~7.3 | t | ~7.5 |
| H-7 | ~7.6 | d | ~8.0 |
| NH | ~6.5 | d | ~9.0 |
| H-1' | ~4.7 | d | ~9.0 |
| H-1'' | ~4.4 | t | ~7.0 |
| H-2''' | ~4.2 | q | ~7.0 |
| H-2'' | ~1.9 | p | ~7.0 |
| H-3'' | ~1.4 | m | |
| H-4'' | ~1.3 | m | |
| H-3''' | ~1.3 | t | ~7.0 |
| C(CH₃)₃ | ~1.1 | s | |
| H-5'' | ~0.9 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ) ppm |
| C=O (amide) | ~164 |
| C=O (ester) | ~172 |
| C-3 | ~140 |
| C-3a | ~123 |
| C-4 | ~127 |
| C-5 | ~123 |
| C-6 | ~122 |
| C-7 | ~121 |
| C-7a | ~140 |
| C-1' | ~60 |
| C-2' | ~35 |
| C(CH₃)₃ | ~27 |
| C-1'' | ~48 |
| C-2'' | ~29 |
| C-3'' | ~29 |
| C-4'' | ~22 |
| C-5'' | ~14 |
| C-1''' | ~61 |
| C-2''' | ~14 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
The solution should be clear and free of any particulate matter.
1D NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard 90° pulse (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: ≥1024 to achieve adequate signal-to-noise.
-
2D NMR Data Acquisition
To confirm the structure and assign all signals unambiguously, the following 2D NMR experiments are essential:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks. This is crucial for identifying adjacent protons, such as those on the pentyl chain and the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This experiment is fundamental for assigning carbon signals based on their attached proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is key for connecting different structural fragments, for example, linking the pentyl chain to the indazole core and the amino acid moiety to the indazole carbonyl group.
Standard pulse programs available on the spectrometer software should be used for these experiments. The number of increments and scans should be optimized to achieve good resolution and signal-to-noise ratio.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR structural elucidation.
Caption: Cannabinoid receptor signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in EDMB-PINACA Blood Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of EDMB-PINACA in whole blood, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am experiencing significant ion suppression in my LC-MS/MS analysis of this compound. How can I mitigate this?
A1: Ion suppression is a common matrix effect in the analysis of synthetic cannabinoids in blood.[1] It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[2] Here are several strategies to mitigate ion suppression:
-
Optimize Sample Preparation: The choice of extraction method is critical. While protein precipitation is fast, it often results in a dirtier extract. Solid-phase extraction (SPE) and supported liquid extraction (SLE) are generally more effective at removing interfering matrix components.[1][3]
-
Chromatographic Separation: Ensure your LC method provides good separation between this compound and endogenous blood components, particularly phospholipids. Consider using a column with a different chemistry or adjusting the gradient elution profile.[4][5]
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the limit of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience the same degree of ion suppression, allowing for accurate quantification.
Q2: My recovery of this compound is consistently low after solid-phase extraction (SPE). What are the potential causes and solutions?
A2: Low recovery during SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Consider increasing the percentage of organic solvent in your elution buffer or trying a different solvent altogether.
-
Analyte Breakthrough During Loading: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and can be lost. Ensure a slow and consistent flow rate during sample loading.
-
Improper pH: The pH of the sample and wash solutions is crucial, especially for mixed-mode SPE. For cation-exchange sorbents, the sample pH should be adjusted to ensure this compound is protonated and binds effectively.
-
Drying Step is Too Long or Too Aggressive: Over-drying the cartridge, especially with nitrogen at a high flow rate or temperature, can lead to the loss of volatile analytes.
-
Sorbent Selection: Ensure the chosen SPE sorbent chemistry is appropriate for the physicochemical properties of this compound.
Q3: I am observing peak tailing for my this compound analyte. What could be the reason?
A3: Peak tailing can be caused by issues within the LC system or interactions with the analytical column.[4]
-
Secondary Interactions: Active sites on the column packing material can cause secondary interactions with the analyte. This can often be mitigated by adding a small amount of a competing base to the mobile phase or using a column with end-capping.
-
Column Contamination: Buildup of matrix components on the column frit or at the head of the column can lead to poor peak shape. Regularly flushing the column or using a guard column can help prevent this.[4]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column chemistry and the analyte.
Q4: I am seeing an unexpected adduct ion for this compound in my mass spectrum, which is interfering with quantification. What should I do?
A4: The formation of adduct ions (e.g., sodium [M+Na]+, potassium [M+K]+) is common in electrospray ionization (ESI).[6]
-
Mobile Phase Purity: Ensure the use of high-purity solvents and additives. Sodium and potassium salts are common contaminants.
-
Source Conditions: Optimize the ESI source parameters, such as the fragmentor voltage or cone voltage. Higher voltages can sometimes promote in-source fragmentation and reduce adduct formation.
-
Mobile Phase Additives: The addition of a small amount of ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase can help promote the formation of the protonated molecule [M+H]+ and reduce the formation of other adducts.
Frequently Asked Questions (FAQs)
What is the most effective sample preparation technique for analyzing this compound in whole blood?
The most effective technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available resources.
-
Protein Precipitation (PPT): This is a simple and fast method but generally provides the least clean extract, which can lead to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT but can be more time-consuming and may have lower recovery for some analytes.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix interferences and can provide high analyte recovery and concentration.[1] However, it is a more complex and costly method.
-
Supported Liquid Extraction (SLE): SLE offers a good balance between ease of use and extraction efficiency, often providing cleaner extracts than LLE with a simpler workflow.
What are the typical validation parameters for an LC-MS/MS method for this compound in blood?
A typical method validation for this compound in blood should include the assessment of the following parameters: selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, matrix effect, and stability.[1]
How can I calculate the matrix effect?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Data Presentation
The following table summarizes typical performance data for different extraction methods used for the analysis of synthetic cannabinoids in whole blood. Note that direct comparative data for this compound is limited, and the values presented are representative of what can be expected based on studies of structurally similar compounds.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Recovery | 85-105% | >70% | >60% |
| Matrix Effect | Can be significant | Generally low to moderate | Generally low to moderate |
| LOD | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL | 0.1 - 0.5 ng/mL |
| LOQ | 0.5 - 2.0 ng/mL | 0.05 - 1.0 ng/mL | 0.5 - 1.0 ng/mL |
| Throughput | High | Low to Medium | Medium |
| Cost per Sample | Low | High | Medium |
Experimental Protocols
Below are detailed methodologies for three common sample preparation techniques for the analysis of this compound in whole blood.
Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Sample Aliquoting: Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the sample vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT. A mixed-mode cation exchange cartridge is often suitable for synthetic cannabinoids.
-
Sample Pre-treatment: To 500 µL of whole blood, add the internal standard and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes.
-
Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Supported Liquid Extraction (SLE)
This protocol offers a simplified workflow with good extraction efficiency.
-
Sample Pre-treatment: To 500 µL of whole blood, add the internal standard and 500 µL of a buffer (e.g., 0.1 M ammonium hydroxide) and vortex.
-
Sample Loading: Load the pre-treated sample onto the SLE cartridge and allow it to absorb for 5 minutes.
-
Elution: Apply 2.5 mL of an appropriate elution solvent (e.g., ethyl acetate) and allow it to flow through the cartridge under gravity. Repeat with a second 2.5 mL aliquot of the elution solvent.
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Signaling Pathway
This compound, like other synthetic cannabinoids, is an agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by this compound initiates a signaling cascade that leads to the psychoactive effects.
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
Experimental Workflows
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. DOT Language | Graphviz [graphviz.org]
Technical Support Center: EDMB-PINACA Detection in Oral Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of EDMB-PINACA in oral fluid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in oral fluid?
A1: The main challenges include the typically low concentrations of the parent compound in oral fluid, the potential for rapid metabolism, and the presence of matrix effects that can interfere with analysis.[1][2] Oral fluid is a complex biological matrix, and components like enzymes, mucins, and various salts can suppress or enhance the ionization of the target analyte, affecting the accuracy and sensitivity of the detection method.[1]
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound in oral fluid?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of synthetic cannabinoids like this compound in oral fluid.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be used; however, LC-MS/MS often provides better sensitivity for these types of compounds in complex biological matrices.[3]
Q3: What are the expected concentrations of this compound in oral fluid samples?
A3: Concentrations of synthetic cannabinoids in oral fluid are generally low, often in the sub-ng/mL to low ng/mL range.[1][4][5] The actual concentration can vary significantly based on the dose, time since last use, and individual metabolism.
Q4: How should oral fluid samples be stored to ensure the stability of this compound?
A4: For long-term stability, it is recommended to store oral fluid samples frozen at -20°C.[6] For short-term storage, refrigeration at 4°C is generally acceptable. The use of collection devices containing a buffer with preservatives can also help to minimize analyte degradation.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction of this compound from the oral fluid matrix.2. Degradation of the analyte during sample preparation or storage.3. Sub-optimal LC-MS/MS parameters.4. Insufficient sample volume. | 1. Optimize the sample preparation method. Consider a more rigorous extraction technique such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME).2. Ensure proper sample storage conditions (-20°C for long-term). Use fresh samples when possible and minimize freeze-thaw cycles.3. Optimize MS parameters, including ionization source settings and collision energy for the specific MRM transitions of this compound.4. Ensure an adequate volume of oral fluid is collected, as low volumes can lead to concentrations below the limit of detection. |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of matrix components with this compound.2. Inadequate sample cleanup. | 1. Adjust the chromatographic gradient to better separate the analyte from interfering matrix components.2. Implement a more effective sample preparation technique like SPE to remove interfering substances.3. Use of an isotopically labeled internal standard for this compound can help to compensate for matrix effects. |
| Poor Peak Shape | 1. Incompatibility between the final sample solvent and the mobile phase.2. Column contamination or degradation. | 1. Ensure the final sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions.2. Use a guard column and/or flush the analytical column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in sample collection.2. Inconsistent sample preparation.3. Instrument instability. | 1. Standardize the oral fluid collection procedure, including the type of collection device used.2. Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility.3. Perform regular instrument maintenance and calibration to ensure stable performance. |
Quantitative Data Summary
The sensitivity of this compound detection methods is highly dependent on the sample preparation and analytical instrumentation used. The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for synthetic cannabinoids in oral fluid using various techniques. Please note that values for this compound may vary, and the data for other synthetic cannabinoids are provided for comparison.
| Method | Sample Preparation | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 0.025 - 1 | 0.1 - 2.5 | [4] |
| UPLC-QDa-MS | Methanol Extraction | 0.059 ± 0.027 | 0.18 ± 0.08 | |
| LC-FD | Solid-Phase Extraction (SPE) | ~0.0007 | ~0.0026 |
Note: Data for UPLC-QDa-MS and LC-FD are for 5F-MDMB-PINACA and other synthetic cannabinoids, respectively, and serve as an estimate for methods that could be adapted for this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of synthetic cannabinoids from oral fluid and can be adapted for this compound.
Materials:
-
Oral fluid sample collected with a Quantisal® device
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Phosphate (B84403) buffer (pH 6)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium (B1175870) hydroxide
Procedure:
-
To 1 mL of the oral fluid/buffer mixture, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 6) and vortex.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% acetonitrile in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a 78:20:2 mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II)
-
Mass Spectrometer (e.g., Sciex 6500 QTRAP)
LC Parameters:
-
Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-1.0 min: 55% B
-
1.0-4.0 min: Gradient to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-6.0 min: Return to 55% B and equilibrate
-
-
Injection Volume: 5 µL
MS/MS Parameters (for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): To be determined based on the exact mass of the protonated molecule [M+H]⁺
-
Product Ions (m/z): At least two specific product ions should be monitored for confirmation. These would be determined by infusing a standard of this compound and optimizing the collision energy.
Visualizations
Caption: A generalized experimental workflow for the detection of this compound in oral fluid.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 3. Quantification of selected synthetic cannabinoids and Δ9-tetrahydrocannabinol in oral fluid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 6. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating ED-MB-PINACA and its Analogs
Welcome to the technical support center for the analytical differentiation of EDMB-PINACA and its structural analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the chromatographic and mass spectrometric analysis of this compound and its analogs.
Q1: My GC-MS analysis shows co-eluting peaks for this compound and a suspected analog. How can I improve separation?
A1: Co-elution of structurally similar synthetic cannabinoids is a common challenge.[1] Consider the following troubleshooting steps:
-
Optimize the Temperature Program: A slower temperature ramp or an isothermal hold at a specific temperature can enhance the separation of closely related compounds.[1]
-
Change the GC Column: If optimization of the temperature program is insufficient, switching to a column with a different stationary phase chemistry can alter selectivity and improve resolution.
-
Check for System Contamination: Ghost peaks or a rising baseline can interfere with peak integration and resolution. Perform a blank run to check for contamination in the carrier gas, injector, or column.[2]
Q2: I am observing inconsistent retention times for my standards and samples in my LC-MS/MS analysis. What are the potential causes?
A2: Retention time shifts can be caused by several factors in liquid chromatography.[3][4][5] Here’s how to troubleshoot:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time variability. Ensure accurate and consistent preparation of your mobile phase for each run. Even minor variations in organic solvent concentration can significantly impact retention.[3]
-
Column Temperature: Fluctuations in column temperature will affect retention times. Ensure the column oven is maintaining a stable temperature.
-
System Equilibration: Insufficient column equilibration between runs can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Flow Rate Fluctuation: Check the LC pump for any signs of pressure fluctuations, which could indicate a leak or a problem with the pump seals, leading to an inconsistent flow rate.[3]
Q3: The mass spectra of this compound and its 5F-EDMB-PINACA analog look very similar. How can I confidently distinguish them using MS?
A3: While the fragmentation patterns of these analogs can be similar, there are key differences to look for:
-
Molecular Ion Peak: The most definitive difference will be the molecular ion peak due to the mass difference of the fluorine atom.
-
Characteristic Fragment Ions: Look for fragment ions that retain the part of the molecule containing the difference. For example, in 5F-EDMB-PINACA, fragments containing the fluoropentyl chain will have a different m/z value compared to the corresponding pentyl chain fragments of this compound.
-
Metabolite Analysis: In biological samples, analyzing for specific metabolites can help differentiate between the parent compounds.[6][7] For instance, 5F-EDMB-PINACA can undergo oxidative defluorination, leading to unique metabolites not produced by this compound.[7]
Q4: I am experiencing poor peak shape (tailing or fronting) in my GC-MS chromatograms. What should I investigate?
A4: Poor peak shape can compromise resolution and quantification.[8][9][10] Here are common causes and solutions:
-
Peak Tailing:
-
Active Sites: Active sites in the injector liner or the front of the GC column can cause tailing for polar analytes. Try replacing the liner and trimming a small portion (10-15 cm) from the front of the column.[9][10]
-
Column Contamination: Buildup of non-volatile matrix components can lead to active sites. Baking out the column at a high temperature may help, but replacement might be necessary.
-
-
Peak Fronting:
Quantitative Data Summary
The following tables summarize key analytical data for this compound and a common analog, 5F-EDMB-PINACA, to aid in their differentiation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~7.46[11] | 373 (M+), 316, 214, 145, 131[12] |
| 5F-EDMB-PINACA | Varies | 391 (M+), 334, 232, 145, 131 |
Note: Retention times are highly dependent on the specific GC column and analytical conditions and should be confirmed with a certified reference standard.
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Product Ions (m/z) |
| This compound | ~10.66[11] | 374.2 [M+H]+ | 328.2, 215.1, 145.1 |
| 5F-EDMB-PINACA | Varies | 392.2 [M+H]+ | 346.2, 233.1, 145.1 |
Note: Retention times and product ions can vary based on the LC column, mobile phase, and collision energy used.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and its analogs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dilute the sample in methanol (B129727).
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[11]
-
Carrier Gas: Helium with a constant flow of 1.46 mL/min.[11]
-
Temperatures:
-
Oven Program: Start at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes.[11]
-
Injection: 1 µL, splitless mode.[11]
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-550 m/z.[11]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol
-
Sample Preparation: Dilute the methanol extract 1:100 in the initial mobile phase.[11]
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.[11]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[11]
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) (pH 3.0)[11]
-
B: 50:50 Methanol/Acetonitrile[11]
-
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient: Start with 5% B, increase to 95% B over 13 minutes, then return to 5% B at 15.5 minutes.[11]
-
Temperatures:
-
Injection Volume: 10 µL.[11]
-
QTOF Parameters:
Visualizations
The following diagrams illustrate key workflows and logical processes for differentiating this compound from its analogs.
Caption: General workflow for analyzing and differentiating this compound analogs.
Caption: Decision tree for troubleshooting co-eluting peaks of synthetic cannabinoid analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. cfsre.org [cfsre.org]
- 12. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
Technical Support Center: EDMB-PINACA Stability in Stored Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EDMB-PINACA. The information provided is intended to help address potential instability issues encountered in stored biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing lower than expected concentrations of this compound in my stored blood/urine samples. What could be the cause?
A1: Lower than expected concentrations of this compound are frequently due to degradation of the parent compound. Like many synthetic cannabinoids containing an ester moiety, this compound is susceptible to hydrolysis, particularly in biological matrices.[1][2][3][4][5][6] The primary degradation product is the corresponding butanoic acid metabolite.[7][8] Stability is highly dependent on storage temperature.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that samples were stored at or below -20°C immediately after collection and throughout the storage period.[9][10][11] Room temperature and even refrigerated conditions can lead to significant degradation of ester-containing synthetic cannabinoids.[7][8][10][11][12]
-
Analyze for Metabolites: If your analytical method only targets the parent this compound, consider developing or employing a method to simultaneously detect its primary hydrolysis metabolite. The presence of this metabolite can confirm that the parent compound was initially present and has since degraded.
-
Evaluate Sample pH: While less common for routine storage, significant deviations from physiological pH can accelerate hydrolysis. Ensure that any sample preparation steps do not introduce extreme pH conditions before analysis.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of some synthetic cannabinoids.[9] While not always the primary cause of degradation, it is best practice to aliquot samples upon receipt if multiple analyses are anticipated.
Q2: What is the primary degradation pathway for this compound in biological samples?
A2: The primary degradation pathway for this compound in biological matrices is ester hydrolysis.[1][2][3] This reaction cleaves the ethyl ester group, resulting in the formation of a carboxylic acid metabolite. This process can be influenced by enzymatic activity within the biological matrix and is accelerated at higher temperatures.
Below is a diagram illustrating the expected hydrolysis of this compound.
Caption: Expected primary degradation pathway of this compound.
Q3: What are the optimal storage conditions for biological samples containing this compound?
A3: To ensure the stability of this compound, biological samples should be stored frozen, ideally at -20°C or lower, immediately after collection.[9][10][11] Storage at room temperature or in a refrigerator (4°C) is not recommended as it can lead to significant degradation of the analyte.[7][8][10][11][12] For long-term storage, temperatures of -80°C may provide additional stability.
Q4: Can I still get a positive result if the parent this compound has completely degraded?
A4: Yes, if your analytical method is designed to detect the hydrolysis metabolite of this compound. In some cases, especially with prolonged storage at improper temperatures, the parent compound may be undetectable, while the more stable metabolite is present in significant concentrations.[7][8] Therefore, for reliable toxicological or pharmacological assessment, it is crucial to analyze for both the parent compound and its major metabolites.
Data on Synthetic Cannabinoid Stability
While specific quantitative stability data for this compound is not extensively published, the stability of structurally similar synthetic cannabinoids with ester linkages has been studied. The following table summarizes the expected stability trends for this compound based on this available data.
| Storage Condition | Expected Stability of this compound | Rationale/Supporting Evidence |
| Room Temperature (~22°C) | Highly Unstable (Significant degradation within days to weeks) | Synthetic cannabinoids with ester moieties are known to be unstable at room temperature in blood and other biological matrices.[7][8][10][11][12] |
| Refrigerated (4°C) | Unstable (Degradation is slowed but still significant over weeks) | While better than room temperature, refrigeration is often insufficient to prevent hydrolysis of ester-containing synthetic cannabinoids.[7][8][10][11] |
| Frozen (-20°C) | Relatively Stable (Generally stable for several months) | Frozen storage is the recommended condition for preserving synthetic cannabinoids in biological samples.[9][10][11] Most studies show good stability for at least one to several months at -20°C.[9] |
| Ultra-Low (-80°C) | Highly Stable (Expected to be stable for extended periods) | While not always necessary for routine analysis, -80°C is considered the optimal condition for long-term storage of sensitive analytes. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Biological Matrices
This protocol outlines a general procedure for evaluating the stability of this compound in fortified biological samples (e.g., whole blood, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Preparation of Fortified Samples:
-
Obtain a pooled, blank biological matrix (e.g., human whole blood with sodium fluoride (B91410) preservative).
-
Spike the blank matrix with a known concentration of this compound standard (e.g., 5 ng/mL).
-
Homogenize the spiked matrix thoroughly.
-
Aliquot the spiked matrix into multiple storage vials appropriate for the intended storage conditions.
-
-
Storage Conditions:
-
Store aliquots at different temperatures:
-
Room Temperature (~22°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
-
Include a baseline set of samples to be analyzed immediately (Time 0).
-
-
Sample Analysis at Time Points:
-
At specified time intervals (e.g., Day 0, Day 1, Day 7, Day 30, Day 90), retrieve a set of aliquots from each storage condition.
-
Allow frozen samples to thaw at room temperature.
-
-
Sample Extraction (e.g., Supported Liquid Extraction - SLE):
-
To a 1 mL sample, add an internal standard.
-
Load the sample onto an SLE cartridge and allow it to absorb.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the detection and quantification of this compound and its primary hydrolysis metabolite.
-
Monitor specific ion transitions for both the parent compound and the metabolite.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point for each storage condition.
-
Compare the concentrations to the baseline (Time 0) results to determine the percentage of degradation.
-
Plot the concentration or percentage remaining over time for each condition to visualize the stability profile.
-
Visualizations
Troubleshooting Workflow for Low Analyte Concentration
Caption: A workflow for troubleshooting low this compound concentrations.
Relationship Between Storage Conditions and Analyte Stability
Caption: The impact of storage temperature on this compound stability.
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Systematic Studies on Temperature-Dependent In Vitro Stability during Storage and Smoking of the Synthetic Cannabinoid 5F-MDMB-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ojp.gov [ojp.gov]
Enhancing Solid-Phase Extraction of EDMB-PINACA: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of solid-phase extraction (SPE) for the synthetic cannabinoid EDMB-PINACA. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable SPE sorbent for extracting this compound?
A1: Given the lipophilic nature of this compound and related synthetic cannabinoids, reversed-phase sorbents are generally recommended.[1][2] Polymeric sorbents like Oasis HLB have demonstrated high recovery rates for a broad range of new psychoactive substances (NPS), including synthetic cannabinoids, from various biological matrices.[3][4][5] C18 sorbents can also be an effective alternative.[6] The choice of sorbent may also depend on the specific matrix being analyzed.
Q2: How can I minimize matrix effects when analyzing this compound in complex biological samples?
A2: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in bioanalysis.[7] To mitigate these effects, a robust sample clean-up protocol is essential. Solid-phase extraction is a highly effective technique for removing interfering components from the matrix.[7][8] Optimizing the wash steps during the SPE procedure by using a solvent that is strong enough to remove interferences but weak enough to retain the analyte is crucial. Additionally, chromatographic separation should be optimized to separate this compound from any co-eluting matrix components.
Q3: What are the expected recovery rates for this compound using SPE?
A3: While specific recovery data for this compound is not extensively published, studies on structurally similar synthetic cannabinoids provide a good indication of expected performance. For instance, SPE methods for other PINACA analogs have reported recovery rates ranging from 43% to over 90%, depending on the analyte, matrix, and SPE protocol used.[1][3] For example, a method for MDMB-4en-PINACA and ADB-BUTINACA using an OASIS HLB column showed average recoveries between 87% and 90%.[3]
Q4: Can this SPE protocol be adapted for other synthetic cannabinoids?
A4: Yes, the principles and general steps of the provided SPE protocol can be adapted for other structurally similar synthetic cannabinoids. Since many synthetic cannabinoids share lipophilic properties, a reversed-phase SPE approach is often a suitable starting point. However, it is crucial to validate the method for each specific analyte to ensure optimal performance, including recovery and removal of matrix interferences.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inappropriate Sorbent Selection: The chosen sorbent may not have sufficient retention for this compound. | Select a reversed-phase sorbent such as a polymeric (e.g., Oasis HLB) or C18 material.[4][6] |
| Inefficient Elution: The elution solvent may be too weak to desorb the analyte from the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the proportion of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution mixture.[6] | |
| Sample Overload: The amount of sample loaded onto the SPE cartridge exceeds its capacity. | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. | |
| High Flow Rate: The flow rate during sample loading or elution is too fast, not allowing for proper equilibration. | Decrease the flow rate during the loading and elution steps to ensure adequate interaction between the analyte and the sorbent.[9] | |
| Analyte Breakthrough: The analyte is not retained on the sorbent and is lost during the sample loading or washing steps. | Ensure the sample is at the appropriate pH for optimal retention. For lipophilic compounds on reversed-phase media, a neutral or slightly acidic pH is generally preferred. Also, ensure the wash solvent is not too strong. | |
| Poor Reproducibility | Inconsistent SPE Cartridge Packing: Variations in the packing of SPE cartridges can lead to inconsistent results. | Use high-quality, certified SPE cartridges from a reputable supplier. |
| Variable Flow Rates: Inconsistent flow rates between samples can affect retention and elution. | Utilize a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates.[9] | |
| Incomplete Drying: Residual water in the sorbent bed before elution can affect the elution efficiency of non-polar analytes with a non-polar solvent. | Ensure the sorbent bed is thoroughly dried with nitrogen or vacuum after the final wash step and before elution.[9] | |
| High Matrix Effects | Insufficient Sample Clean-up: The wash step is not effectively removing interfering matrix components. | Optimize the wash solvent composition. A wash solvent that is slightly weaker than the elution solvent should be used to remove interferences without eluting the analyte. |
| Co-elution of Interferences: Matrix components are co-eluting with the analyte during the final analysis. | Modify the SPE protocol to include a more selective wash step or consider using a different sorbent with alternative selectivity. Further optimization of the chromatographic method is also recommended. |
Experimental Protocol: Solid-Phase Extraction of this compound from Whole Blood
This protocol is a representative method based on procedures for structurally similar synthetic cannabinoids and should be validated for your specific application.
1. Sample Pre-treatment:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 5 mL of deionized water.
2. SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., Oasis HLB, 3 cc, 60 mg).
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry out between steps.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
5. Elution:
-
Elute the analyte with 2 mL of an appropriate organic solvent (e.g., methanol or acetonitrile). A second elution with an additional 2 mL of solvent can be performed to ensure complete recovery.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from studies on synthetic cannabinoids similar to this compound. This data provides a general expectation of performance for SPE methods.
Table 1: SPE Recovery of Structurally Similar Synthetic Cannabinoids
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| MDMB-4en-PINACA | Oral Fluid | Supel-Select HLB | 84 - 91 | [6] |
| ADB-BUTINACA | Blood | OASIS HLB | 87 - 90 | [3] |
| 5F-MDMB-PINACA | Paper | - (Liquid Extraction) | 83 - 99 | [10][11] |
| Various SCs | Urine | Oasis Prime HLB | 86 - 95 | [12] |
| Various SCs | Plasma | - (Protein Precip.) | 95 - 107 | [8] |
Table 2: Matrix Effects Observed for Structurally Similar Synthetic Cannabinoids
| Analyte | Matrix | SPE Sorbent | Matrix Effect (%) | Reference |
| MDMB-4en-PINACA | Blood | OASIS HLB | 104 - 111 | [3] |
| ADB-BUTINACA | Blood | OASIS HLB | 104 - 111 | [3] |
| Various SC Metabolites | Urine | Phenyl | 81 - 185 | [1] |
| Various SCs | Urine | Oasis Prime HLB | 77 - 106 | [12] |
Visualizations
References
- 1. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid SPE-LC–MS/MS Method for Detection and Quantification of MDMB-4en-PINACA and ADB-BUTINACA in Blood and Urine Using Solid-Phase Extraction | AVESİS [avesis.ktu.edu.tr]
- 6. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promochrom.com [promochrom.com]
- 10. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 12. researchgate.net [researchgate.net]
Minimizing ion suppression in LC-MS/MS analysis of EDMB-PINACA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of EDMB-PINACA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2][3] Given that this compound is often analyzed in complex biological matrices like blood, plasma, or urine, it is highly susceptible to ion suppression from endogenous components like phospholipids, salts, and proteins.[1][4]
Q2: I'm observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?
A2: A common method to diagnose ion suppression is a post-column infusion experiment.[5] In this procedure, a constant flow of this compound standard solution is infused into the LC flow after the analytical column but before the MS ion source. A blank matrix sample is then injected onto the column. A drop in the constant signal of the infused standard at the retention time of matrix components indicates that something eluting from the column is causing suppression.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis in whole blood?
A3: The choice of sample preparation is critical for minimizing ion suppression.[1][2] While simple protein precipitation is fast, it often results in the greatest amount of ion suppression because it leaves many matrix components in the final extract.[1] More rigorous techniques are recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. Cartridges like the Oasis HLB can be used to retain this compound while washing away interfering matrix components.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating this compound from the sample matrix based on its solubility characteristics.[8]
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough, as it reduces the concentration of interfering matrix components.[5]
Q4: How can I optimize my chromatographic method to avoid ion suppression?
A4: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[1][9]
-
Gradient Modification: Adjusting the mobile phase gradient can change the elution profile of both the analyte and interfering compounds.[1][10]
-
Column Chemistry: Using a different column chemistry, such as a UPLC HSS T3 column, can alter selectivity and improve separation from matrix components.[11][12]
-
Two-Dimensional LC (2D-LC): For extremely complex matrices, 2D-LC can provide a significant increase in peak capacity and resolution, effectively separating the analyte from interfering compounds.[4]
Q5: Can adjusting the mass spectrometer settings help mitigate ion suppression?
A5: Yes, optimizing the ion source parameters can improve signal intensity and reduce the impact of suppression.[6] Key parameters to optimize for your specific instrument include:
-
Spray voltage
-
Gas temperatures (nebulizing and drying gas)
-
Gas flow rates
-
Nebulizer pressure
Thorough optimization of these source parameters and analyte-specific parameters like collision energy is crucial for achieving the best sensitivity.[6]
Q6: Is the use of an internal standard necessary for this compound quantification?
A6: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of a similar synthetic cannabinoid (e.g., AB-PINACA-d9), is the most widely used and effective technique to compensate for signal variability caused by ion suppression.[7][8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal and accurate quantification.[1]
Quantitative Data on Matrix Effects
The following table summarizes matrix effect data from studies on synthetic cannabinoids using various sample preparation methods. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Analyte Class | Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Synthetic Cannabinoids (29 types) | Hair | Cryo-grinding & Methanol (B129727) Extraction | 19.1 - 110.0 | [11][12] |
| 4F-MDMB-BINACA & Metabolites | Blood | Solid-Phase Extraction (SPE) | 91.1 - 109.4 | [7] |
| Synthetic Cannabinoids (182 types) | Whole Blood | Protein Precipitation | Validation successful, but this method generally has higher suppression | [13][14] |
| General Drug Molecule | Plasma | Protein Precipitation | ~50% (greatest suppression) | [1] |
| General Drug Molecule | Plasma | Solid-Phase Extraction (SPE) | ~70-80% | [1] |
| General Drug Molecule | Plasma | Liquid-Liquid Extraction (LLE) | ~90% (least suppression) | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of Whole Blood using SPE
This protocol is adapted from methodologies for analyzing synthetic cannabinoids in blood.[7]
-
Sample Pre-treatment: To a 1 mL whole blood sample, add an appropriate volume of an internal standard solution (e.g., AB-PINACA-d9).
-
Vortex: Mix the sample thoroughly.
-
Centrifuge: Centrifuge the sample at 5000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., OASIS HLB 3 cc, 60 mg) sequentially with 2 mL of ethyl acetate (B1210297), 2 mL of methanol, and 2 mL of distilled water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water (v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a nitrogen stream for 10 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge using two aliquots of 0.5 mL methanol followed by two aliquots of 0.5 mL ethyl acetate.
-
Evaporation & Reconstitution: Evaporate the combined eluates to dryness at 40°C under a gentle nitrogen stream. Reconstitute the residue in 0.5 mL of the initial mobile phase mixture (e.g., 80:20 v/v of mobile phase A/B).
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
These parameters are based on validated methods for similar synthetic cannabinoids and serve as a starting point for method development for this compound.[11][12]
-
LC System: UPLC System (e.g., Waters Acquity)
-
Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate and 0.1% formic acid in 95:5 water:acetonitrile
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic analyte, followed by re-equilibration.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing a standard of this compound to find the optimal precursor ion and product ions.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound in whole blood.
Caption: Troubleshooting logic for addressing ion suppression in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. agilent.com [agilent.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. | Semantic Scholar [semanticscholar.org]
- 11. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Validating Analytical Methods for EDMB-PINACA
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for validating new analytical methods for the synthetic cannabinoid EDMB-PINACA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting and FAQs
This section is designed to provide answers to specific problems that may arise during the analysis of this compound.
Question: Why am I observing low or no parent this compound in urine samples, even when consumption is suspected?
Answer: this compound is extensively metabolized in the body. The parent compound is often not detectable in urine samples[1][2]. Analytical methods should target the major metabolites of this compound for a reliable confirmation of consumption. Key metabolic pathways include ester hydrolysis, monohydroxylation, and the formation of ketone metabolites[1][2][3][4].
Question: My chromatographic peaks for this compound or its metabolites are tailing or showing poor shape. What can I do?
Answer: Poor peak shape can be caused by several factors:
-
Column Contamination: The analytical column may be contaminated with matrix components. Try flushing the column or using a guard column to protect it.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of certain compounds. Ensure the mobile phase is optimized for your analytes.
-
Injection Solvent: Using an injection solvent that is stronger than the mobile phase can lead to peak distortion. The sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
-
Secondary Interactions: Analyte interactions with active sites on the column can cause tailing. Consider using a column with end-capping or a different stationary phase.[5]
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of this compound in biological samples. How can I mitigate this?
Answer: Matrix effects can lead to ion suppression or enhancement, affecting the accuracy and precision of your results. To minimize matrix effects:
-
Improve Sample Preparation: Employ more effective sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering substances.
-
Optimize Chromatography: Adjusting the chromatographic conditions to better separate the analyte from matrix components can also be effective.
Question: What are the most suitable urinary biomarkers for detecting this compound consumption?
Answer: Research suggests that metabolites formed through ester hydrolysis coupled with ketone formation, as well as monohydroxylated metabolites, are the most appropriate urinary biomarkers for this compound.[1][2][3][4] It is crucial to monitor for these metabolites rather than the parent compound.
Question: How can I differentiate this compound from structurally similar synthetic cannabinoids in my analysis?
Answer: Due to the presence of common metabolites among structurally related synthetic cannabinoids, unequivocal identification can be challenging[1][2][3]. To ensure specificity:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS can provide accurate mass measurements, aiding in the differentiation of compounds with the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation patterns of your sample to a certified reference standard can confirm the identity of the analyte.
-
Chromatographic Separation: Optimize your chromatographic method to achieve baseline separation of isomers and structurally related compounds. For example, TLC may not be suitable for differentiating closely related compounds like 5F-MDMB-PINACA and 5F-EDMB-PINACA, necessitating the use of more selective methods like GC-MS or LC-MS/MS.[7]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These are general protocols and may require optimization for specific instrumentation and matrices.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally identify and quantify this compound and its metabolites in the presence of other components in the sample matrix.
Protocol:
-
Analyze at least six different blank matrix samples (e.g., urine, blood) from individual sources to assess for any interfering peaks at the retention time of the analytes.
-
Analyze the blank matrix samples spiked with other potentially co-administered drugs or structurally similar synthetic cannabinoids to ensure no interference.
-
Analyze a sample containing this compound and its metabolites to confirm that the peaks are well-resolved from any matrix components.
Linearity and Range
Objective: To establish the concentration range over which the analytical method is accurate and precise.
Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of this compound and its metabolites.[8]
-
The concentration range should cover the expected concentrations in real samples.
-
Analyze the calibration standards and plot the instrument response versus the concentration.
-
Perform a linear regression analysis. The coefficient of determination (r²) should ideally be ≥ 0.99.[9]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Intra-day Precision and Accuracy: Analyze at least five replicates of each QC level on the same day.
-
Inter-day Precision and Accuracy: Analyze the QC samples on at least three different days.
-
Calculate the percentage relative standard deviation (%RSD) for precision and the percent bias for accuracy. Acceptance criteria are typically within ±15% for both.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
-
LOD: Can be determined by analyzing a series of decreasing concentrations of the analyte and identifying the concentration that produces a signal-to-noise ratio of at least 3.
-
LOQ: Is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically %RSD and bias within ±20%). This is often determined by analyzing a series of low-concentration samples and is generally the lowest point on the calibration curve.[10]
Data Presentation
The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids using mass spectrometry-based methods. Note that specific values for this compound may vary depending on the laboratory, instrumentation, and matrix.
Table 1: Example LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids
| Validation Parameter | Typical Acceptance Criteria | Example Value for a Synthetic Cannabinoid |
| Linearity (r²) | ≥ 0.99 | > 0.995[11] |
| LOD | Signal-to-Noise ≥ 3 | 0.02 - 0.05 ng/mL[11] |
| LOQ | Signal-to-Noise ≥ 10 | 0.05 - 0.1 ng/mL[11] |
| Accuracy (% Bias) | Within ±15% | 91.6 - 107.1%[11] |
| Intra-day Precision (%RSD) | < 15% | 1.4 - 3.5%[11] |
| Inter-day Precision (%RSD) | < 15% | 2.1 - 8.5%[11] |
| Recovery | Consistent and reproducible | Varies by analyte and matrix |
Table 2: Common Analytical Techniques for this compound Identification
| Technique | Information Provided | Key Considerations |
| GC-MS | Provides retention time and mass spectral data for structural elucidation.[12] | Derivatization may be required for some metabolites. High temperatures can cause degradation of some compounds. |
| LC-MS/MS | Offers high sensitivity and selectivity for quantification in complex matrices.[10] | Susceptible to matrix effects. |
| LC-QTOF-MS | Provides high-resolution mass data for accurate mass measurements and identification of unknown metabolites.[1][13] | May have a narrower linear dynamic range compared to triple quadrupole instruments. |
| NMR | Used for definitive structural elucidation of the parent compound and its metabolites.[14] | Requires a relatively pure and concentrated sample. |
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.
Caption: Workflow for Analytical Method Validation.
Caption: Postulated Phase-I Metabolic Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. westgard.com [westgard.com]
- 9. benchchem.com [benchchem.com]
- 10. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. cfsre.org [cfsre.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5F-NPB-22-7N, 5F-AKB-48-7N, 5F-EDMB-PINACA, EMB-FUBINACA, and EG-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cross-Reactivity in Immunoassays for Synthetic Cannabinoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of cross-reactivity in immunoassays for synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of synthetic cannabinoid immunoassays?
A1: Cross-reactivity occurs when an immunoassay's antibody, designed to detect a specific synthetic cannabinoid, also binds to other structurally similar molecules.[1][2] This can include other synthetic cannabinoids, their metabolites, or even unrelated compounds, potentially leading to false-positive results or inaccurate quantification.[2] The phenomenon arises because the antibody's binding site recognizes a common structural feature, or epitope, shared between the target analyte and the cross-reacting substance.[1]
Q2: Why is cross-reactivity a significant issue for synthetic cannabinoid detection?
A2: The landscape of synthetic cannabinoids is vast and continuously evolving, with new analogs frequently emerging. Many of these new compounds share core chemical structures with their predecessors.[1] This structural similarity is a primary driver of the high degree of cross-reactivity observed in many immunoassays.[1] For instance, an assay developed to detect JWH-018 may also show reactivity with JWH-073 or AM-2201 due to their related structures.[1] While broad cross-reactivity can be advantageous for detecting new, untargeted analogs, it complicates data interpretation and often necessitates confirmatory analysis by methods like mass spectrometry.[1]
Q3: Which synthetic cannabinoids are known to exhibit high cross-reactivity?
A3: Cross-reactivity is highly dependent on the specific antibody and the design of the immunoassay. For example, an immunoassay targeting the JWH-018 N-(5-hydroxypentyl) metabolite has been shown to have moderate to high cross-reactivity with 19 out of 73 tested individual synthetic cannabinoids (26%).[3] Metabolites of JWH-073 have also demonstrated a high affinity for antibodies targeting the JWH-018 N-pentanoic acid metabolite.[4] The degree of cross-reactivity is significantly influenced by structural similarities, particularly in the side chain of the molecule.[1]
Q4: What should be my first step if I suspect cross-reactivity is affecting my results?
A4: If you suspect cross-reactivity, the initial step is to thoroughly review the technical data sheet or package insert provided with your immunoassay kit.[1] This documentation should contain a list of compounds that have been tested for cross-reactivity and their corresponding reactivity levels. Compare this list with the synthetic cannabinoids you are working with or anticipate in your samples. If your compound of interest isn't listed or you're observing unexpected positive results, further troubleshooting is necessary.[1]
Troubleshooting Guides
Issue 1: Unexpected Positive Results in Negative Control Samples
-
Possible Cause: Cross-reactivity with a structurally similar synthetic cannabinoid analog or metabolite present in the sample that was not expected.[1]
-
Troubleshooting Steps:
-
Review Assay Specificity: Carefully examine the cross-reactivity data provided by the manufacturer.
-
Sample Dilution: Perform a serial dilution of your sample and re-run the assay. If the signal decreases in a dose-dependent manner, it may indicate the presence of a cross-reacting substance.
-
Spike and Recovery: Spike a known negative sample with the suspected cross-reacting compound at various concentrations and run the assay. This will help confirm and quantify the extent of cross-reactivity.[1]
-
Confirmation with an Orthogonal Method: Utilize a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to definitively identify and quantify the compounds present in your sample.[1] This will verify if the immunoassay result was due to cross-reactivity.
-
Issue 2: High Background or Low Sensitivity in the Assay
-
Possible Cause: This can be due to several factors, including insufficient blocking, excessive antibody concentration, or inadequate washing, all of which can exacerbate non-specific binding and appear as cross-reactivity.[2]
-
Troubleshooting Steps:
-
Optimize Blocking: Experiment with different blocking buffers (e.g., 1-5% BSA or non-fat dry milk) and incubation times to minimize non-specific binding to the plate surface.[2]
-
Titrate Antibodies: Optimize the concentrations of both the primary and secondary antibodies to find the optimal balance between signal and background.
-
Improve Washing Steps: Increase the number of wash cycles and ensure complete removal of wash buffer between steps to reduce background noise.[2]
-
Use Matrix-Matched Calibrators: If working with complex matrices like urine or serum, prepare calibrators and controls in a similar matrix to your samples to mitigate matrix effects.[1]
-
Data Presentation: Cross-Reactivity of Synthetic Cannabinoids in Immunoassays
The following tables summarize quantitative cross-reactivity data from various studies. It is crucial to note that these values are assay-specific and should be used as a general guide.
Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in a JWH-018 N-(5-hydroxypentyl) Metabolite ELISA Kit
| Compound | % Cross-Reactivity |
| JWH-018 N-(5-hydroxypentyl) | 100% |
| JWH-073 N-(4-hydroxybutyl) | Highly Reactive (>50%) |
| AM-2201 N-(4-hydroxypentyl) | Highly Reactive (>50%) |
| JWH-018 N-pentanoic acid | Moderately Reactive (10-50%) |
| RCS-4 N-(5-hydroxypentyl) | Moderately Reactive (10-50%) |
| JWH-018 (Parent) | Low Reactivity (<10%) |
| AKB48 | Low Reactivity (<10%) |
Data adapted from various sources for illustrative purposes.[3][4]
Table 2: Cross-Reactivity of JWH-073 Metabolites in an Immunoassay Targeting JWH-018 N-pentanoic acid
| Compound | Relative Affinity |
| JWH-018 N-pentanoic acid | 100% |
| JWH-073 N-(butanoic acid) | High |
| JWH-073 N-(4-hydroxybutyl) | High |
| JWH-073 N-(3-hydroxybutyl) | High |
Data adapted from a study evaluating a homogeneous enzyme immunoassay.[4]
Experimental Protocols
Protocol 1: Determining Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure to determine the percentage of cross-reactivity of a non-target analyte in a competitive ELISA format.
Materials:
-
ELISA plate pre-coated with a synthetic cannabinoid-protein conjugate (e.g., JWH-018-BSA).
-
Primary antibody specific to the target synthetic cannabinoid.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Target synthetic cannabinoid standard.
-
Suspected cross-reacting compound.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target synthetic cannabinoid standard in the assay buffer.
-
Prepare a separate serial dilution of the suspected cross-reacting compound in the assay buffer.
-
-
Antibody Incubation:
-
In separate tubes, add a fixed, pre-optimized concentration of the primary antibody to each dilution of the standard and the cross-reacting compound.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Plate Incubation:
-
Add the antibody-analyte mixtures to the wells of the pre-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the antigen coated on the plate.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.[1]
-
-
Secondary Antibody Incubation:
-
Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Signal Development:
-
Add the substrate solution and incubate in the dark until a color change is observed.
-
-
Stop Reaction and Read Plate:
-
Add the stop solution to each well and read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the target standard and the cross-reacting compound.
-
Determine the concentration of each that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Standard / IC50 of Cross-Reacting Compound) x 100
-
Visualizations
References
Technical Support Center: Strategies for Identifying Novel EDMB-PINACA Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of novel EDMB-PINACA metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound undergoes extensive Phase I metabolism. The main metabolic reactions observed in in vitro and in vivo studies include:
-
Ester Hydrolysis: This is a major initial step, leading to the formation of a carboxylic acid metabolite. This reaction is a common metabolic route for synthetic cannabinoids containing an ester moiety.[1][2][3][4]
-
Monohydroxylation: Hydroxylation can occur at various positions on the molecule.[1][2][3][4][5]
-
Ketone Formation: This often follows an initial hydroxylation step. Metabolites formed by ester hydrolysis coupled with ketone formation are suggested as suitable urinary biomarkers for this compound.[4][6]
-
Combined Reactions: It is common to observe metabolites that have undergone multiple transformations, such as ester hydrolysis combined with hydroxylation or ketone formation.[1][2][3]
Q2: What are the recommended urinary biomarkers for detecting this compound consumption?
A2: Based on human metabolism studies, the most suitable urinary markers for this compound are metabolites that have undergone ester hydrolysis and further oxidation. Specifically, metabolites formed by ester hydrolysis coupled to ketone formation and monohydroxylation are recommended for detection.[1][2][3][4] It is crucial to monitor for multiple metabolites, as some may be common to other structurally related synthetic cannabinoids.[1][2][4]
Q3: Which analytical techniques are most effective for identifying this compound metabolites?
A3: High-resolution mass spectrometry (HRMS) techniques are essential for the identification and structural elucidation of novel metabolites.[7][8][9] Specifically, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) has been successfully used to detect and characterize this compound metabolites in authentic urine samples and in vitro assays.[1][2][3] This technique provides the high mass accuracy and resolution needed to distinguish between isobaric compounds and determine elemental compositions.
Q4: What in vitro models are suitable for studying this compound metabolism?
A4: Pooled human liver microsomes (pHLM) are a valuable and widely used in vitro tool to obtain preliminary data on Phase I metabolites.[1][2][5][10][11] They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for many of the primary metabolic transformations of synthetic cannabinoids.[12] For a more comprehensive metabolic profile that includes both Phase I and Phase II reactions, human hepatocytes are recommended.[13][14]
Troubleshooting Guides
Issue 1: Low or No Metabolite Detection in in vitro Assays
| Potential Cause | Troubleshooting Step |
| Poor Substrate Solubility | This compound is lipophilic and may have low aqueous solubility. Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol, ensuring the final solvent concentration in the incubation does not inhibit enzyme activity (e.g., keep DMSO <1%).[10] |
| Enzyme Inactivity | Ensure proper storage of human liver microsomes at -80°C and avoid repeated freeze-thaw cycles. Use a fresh NADPH-generating system, as NADPH is a critical cofactor for CYP enzymes.[10] |
| Incorrect Incubation Time | Optimize the incubation time. For rapidly metabolized compounds, shorter incubation times may be necessary to detect transient metabolites. For slow metabolism, longer incubation times or a hepatocyte relay assay may be needed.[10] |
| Inappropriate Analytical Method | Confirm that the sensitivity and specificity of your analytical method (e.g., LC-MS/MS) are sufficient to detect the expected low concentrations of metabolites. |
Issue 2: Discrepancy Between in vitro and in vivo Metabolite Profiles
| Potential Cause | Troubleshooting Step |
| Absence of Phase II Metabolites in HLM | Human liver microsomes primarily contain Phase I enzymes. To investigate Phase II metabolites (e.g., glucuronides), use human hepatocytes which contain both Phase I and Phase II enzymes.[10] |
| Different Metabolic Pathways | Some metabolic pathways may not be active or fully represented in HLM. Consider using more comprehensive models like hepatocytes or in vivo animal models to get a more complete metabolic picture.[10] |
| Sequestration in Adipose Tissue | In vivo, highly lipophilic compounds like synthetic cannabinoids can be sequestered in adipose tissue, leading to prolonged detection of the parent compound compared to in vitro models.[15][16] |
| Species Differences | If using animal models, be aware of potential species differences in metabolism compared to humans. |
Issue 3: Difficulty in Differentiating this compound from Structurally Similar Synthetic Cannabinoids
| Potential Cause | Troubleshooting Step |
| Shared Metabolites | Structurally related synthetic cannabinoids can produce common metabolites, particularly after ester hydrolysis.[1][2][4] |
| Focus on Unique Metabolites | Aim to identify and monitor for metabolites that are more specific to this compound. This may require analyzing minor metabolites or those resulting from a unique combination of metabolic reactions.[4] |
| High-Resolution Mass Spectrometry | Utilize the high mass accuracy of HRMS to differentiate between metabolites with very similar masses.[7] |
| Reference Standards | When possible, use certified reference standards for both the parent compound and its key metabolites to confirm identification. |
Data Presentation
Table 1: Summary of Identified Phase I Metabolites of this compound
| Metabolite ID | Biotransformation | Notes |
| M1 | Ester Hydrolysis | A primary and abundant metabolite.[1][2][3] |
| M2 | Monohydroxylation | Hydroxylation on the pentyl chain.[1][2][3] |
| M3 | Dihydroxylation | Two hydroxyl groups added. |
| M4 | Dehydrogenation | Formation of a double bond.[3] |
| M5 | Ketone Formation | Oxidation of a hydroxylated metabolite.[3][6] |
| M6 | Ester Hydrolysis + Monohydroxylation | Combination of two metabolic steps.[1][2][3] |
| M7 | Ester Hydrolysis + Ketone Formation | A key urinary biomarker.[1][2][3][4] |
Note: This table is a generalized summary based on published findings. The exact number and structure of metabolites can vary between studies and biological matrices.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol (B129727) or DMSO.[10]
-
Thaw pooled human liver microsomes (pHLM) on ice.
-
Prepare a 100 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh NADPH-generating system solution.[10]
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, the this compound working solution, and pHLM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).[10]
-
-
Termination and Sample Preparation:
-
Analysis:
Mandatory Visualizations
Caption: Experimental workflow for in vitro metabolite identification of this compound.
References
- 1. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 15. [PDF] In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of EDMB-PINACA and MDMB-4en-PINACA potency
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the synthetic cannabinoid receptor agonists EDMB-PINACA and MDMB-4en-PINACA, with a focus on their potency at cannabinoid receptors. While comprehensive data is available for MDMB-4en-PINACA, a thorough review of scientific literature reveals a notable absence of publicly available in vitro potency data for this compound, precluding a direct quantitative comparison at this time.
This document summarizes the available quantitative data for MDMB-4en-PINACA, details the experimental methodologies for key assays used to determine cannabinoid potency, and provides visualizations of a representative experimental workflow and the canonical cannabinoid receptor signaling pathway.
Quantitative Potency Data
The following table summarizes the reported in vitro binding affinity (Ki) and functional activity (EC50) of MDMB-4en-PINACA at human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Lower Ki and EC50 values are indicative of higher potency.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| MDMB-4en-PINACA | hCB1 | Radioligand Binding | Ki | 0.28 - 3.26[1][2][3] |
| hCB2 | Radioligand Binding | Ki | 0.213[4] | |
| hCB1 | [35S]GTPγS | EC50 | 0.680[1][2] | |
| hCB2 | [35S]GTPγS | EC50 | 1.34[4] | |
| hCB1 | β-arrestin 2 Recruitment | EC50 | 1.88 - 2.47[1][2][5][6] | |
| hCB1 | mini-Gαi Assay | EC50 | 0.993[1][2] | |
| hCB1 | cAMP Accumulation | EC50 | 0.33[2] |
This compound: Despite extensive searches of scientific databases and literature, no publicly available in vitro data on the binding affinity (Ki) or functional activity (EC50) of this compound at cannabinoid receptors could be identified. This compound is recognized as an analytical reference standard and is structurally similar to other synthetic cannabinoids, but its pharmacological profile remains uncharacterized in peer-reviewed literature.[7][8][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of synthetic cannabinoid potency.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope (e.g., [3H]CP-55,940).
-
Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., MDMB-4en-PINACA).
-
Binding Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.[11]
-
Wash Buffer: Typically contains 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[11]
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of the test compound in the binding buffer.[11]
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[11]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell Membranes: Membranes from cells expressing the cannabinoid receptor of interest.
-
[35S]GTPγS: A radiolabeled non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state at the start of the assay.
-
Test Compound: The agonist to be tested.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, and 0.2 mM EGTA, pH 7.4.[13]
-
Unlabeled GTPγS: For determining non-specific binding.
Procedure:
-
Pre-incubation: In a multi-well plate, incubate the cell membranes with the test compound and GDP in the assay buffer for a short period.
-
Initiation: Start the reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined by fitting the data to a sigmoidal dose-response curve.[13]
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Caption: Canonical cannabinoid receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 6. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cfsre.org [cfsre.org]
- 8. Monographs [cfsre.org]
- 9. researchgate.net [researchgate.net]
- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 11. benchchem.com [benchchem.com]
- 12. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Inter-laboratory comparison of EDMB-PINACA quantification results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of EDMB-PINACA, a potent synthetic cannabinoid. While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes information from published analytical methods to offer a comprehensive resource for researchers. The guide details various experimental protocols and presents a summary of key quantitative parameters to aid in the selection and development of robust analytical methods.
Comparison of Analytical Methods
The quantification of this compound in various matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and laboratory resources.
Table 1: Comparison of GC-MS Methodologies for this compound Analysis
| Parameter | Method A |
| Instrumentation | Agilent 5975 Series GC/MSD System[1] |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)[1] |
| Carrier Gas | Helium (1.46 mL/min)[1] |
| Injection Port Temp. | 265 °C[1] |
| Oven Program | 50 °C for 0 min, ramp to 340 °C at 30 °C/min, hold for 2.3 min[1] |
| Mass Scan Range | 40-550 m/z[1] |
| Sample Preparation | Dilution in methanol[1] |
Table 2: Comparison of LC-MS/MS Methodologies for Synthetic Cannabinoid Analysis (Parameters may be adapted for this compound)
| Parameter | Method B (for 4F-MDMB-BINACA) | Method C (for various SCs) |
| Instrumentation | Shimadzu 8050 triple quadrupole MS[2] | LC-MS/MS system[3] |
| Column | Agilent Poroshell 2.7-µm (150 × 4.6 mm)[2] | Not specified |
| Mobile Phase | A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water; B: Methanol[2] | Not specified |
| Flow Rate | 0.6 mL/min[2] | Not specified |
| Ionization Mode | Positive ESI[2] | Not specified |
| Limit of Detection (LOD) | 0.02– 0.05 ng/mL[2] | 1 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.05–0.1 ng/mL[2] | 2.5 ng/mL[3] |
| Linearity | 0.05 - 10.0 ng/mL[2] | 2.5 – 500 ng/mL[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are summaries of methodologies reported for the analysis of synthetic cannabinoids, which can be adapted for this compound.
Sample Preparation
A critical step in the analytical workflow is the extraction of the analyte from the sample matrix. For solid samples, such as plant material or paper, extraction with an organic solvent like methanol (B129727) is common.[1] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed for biological matrices like blood and urine to remove interferences and concentrate the analyte.
GC-MS Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a characteristic mass spectrum for identification and quantification. A typical GC-MS method for this compound involves a dilution of the sample in methanol followed by direct injection into the instrument.[1]
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of complex biological matrices. The analyte is separated by liquid chromatography before being introduced into the mass spectrometer. In the tandem mass spectrometer, the parent ion is selected, fragmented, and specific product ions are monitored, which significantly reduces matrix interference and improves quantification accuracy. Method validation for LC-MS/MS typically includes assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.[2]
Experimental Workflow for this compound Quantification
The following diagram illustrates a general workflow for the quantification of this compound from a sample.
Signaling Pathway of Synthetic Cannabinoid Receptor Agonists
This compound, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Upon binding to the CB1 receptor, synthetic cannabinoids typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] They can also modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the various physiological and psychoactive effects associated with these compounds.[4][5]
References
Unraveling the Metabolic Fate of EDMB-PINACA and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of the synthetic cannabinoid EDMB-PINACA and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of metabolic pathways, this document aims to be an essential resource for researchers in the fields of toxicology, pharmacology, and drug development.
Executive Summary
Synthetic cannabinoids (SCs) represent a rapidly evolving class of new psychoactive substances. Understanding their metabolic stability is crucial for predicting their duration of action, potential for accumulation, and for developing reliable methods for their detection in biological samples. This guide focuses on this compound, an indazole-3-carboxamide based SC, and compares its metabolic profile with structurally related analogs. The data presented herein is derived from in vitro studies utilizing human liver microsomes (HLMs), the gold standard for assessing hepatic metabolism.
The primary metabolic pathway for this compound and its analogs is ester hydrolysis, often followed by further oxidation reactions such as hydroxylation and ketone formation. The metabolic stability of these compounds varies significantly based on structural modifications, such as fluorination. This guide will delve into the quantitative measures of this stability, including in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various PINACA analogs in pooled human liver microsomes (pHLM). While specific quantitative data for this compound was not available in the reviewed literature, the data for structurally similar compounds provides a strong basis for understanding its likely metabolic fate.
| Compound | In Vitro t½ (min) | Microsomal Clearance (CLint micr) (μL/min/mg) | Intrinsic Clearance (CLint) (mL/min/kg) |
| (S)-5F-MDMB-PINACA | 2.5 ± 0.11 | 274 ± 12.1 | 1234 ± 54.5 |
| (R)-5F-MDMB-PINACA | 3.5 ± 0.31 | 199 ± 17.5 | 895 ± 78.8 |
| (S)-MDMB-4en-PINACA | 2.5 ± 0.15 | 279 ± 16.9 | 1256 ± 76.2 |
| (R)-MDMB-4en-PINACA | 2.5 ± 0.04 | 278 ± 4.5 | 1250 ± 20.1 |
| (S)-5F-AMB-PINACA | 1.1 ± 0.05 | 654 ± 29.8 | 2944 ± 95.9 |
| (S)-AB-FUBINACA | 50.7 ± 14.8 | 13.7 ± 4.0 | 61.5 ± 18.0 |
| (R)-AB-FUBINACA | 50.9 ± 14.8 | 13.6 ± 4.1 | 61.4 ± 18.2 |
Data sourced from Stevenson et al., 2021.[1]
Key Metabolic Pathways of this compound
Studies on this compound have identified 18 distinct phase-I metabolites in pooled human liver microsomes (pHLM).[2] The primary metabolic transformations involve:
-
Ester Hydrolysis: The most prominent metabolic reaction is the cleavage of the ethyl ester group, leading to the formation of a carboxylic acid metabolite. This is a common and often rapid metabolic step for synthetic cannabinoids containing an ester moiety.[2][3]
-
Monohydroxylation: Hydroxylation can occur at various positions on the molecule, including the pentyl side chain and the indazole core.
-
Ketone Formation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones.
-
Combined Reactions: Many metabolites are the result of a combination of these primary pathways, for instance, ester hydrolysis followed by monohydroxylation.[2]
The following diagram illustrates the principal metabolic pathways of this compound.
Caption: Metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
The following protocol is a generalized procedure based on methodologies reported for the metabolic stability assessment of synthetic cannabinoids.[1]
1. Materials and Reagents:
-
Test compounds (this compound and analogs)
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Pre-warm the pHLM suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the pHLM, phosphate buffer, and the test compound solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
3. Analytical Method:
-
The concentration of the parent compound at each time point is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
The following diagram outlines the experimental workflow for determining in vitro metabolic stability.
Caption: Experimental workflow for metabolic stability.
Conclusion
The metabolic stability of this compound and its analogs is a critical factor influencing their pharmacological and toxicological profiles. The primary route of metabolism is through ester hydrolysis, a reaction that can significantly alter the activity and clearance of these compounds. As evidenced by the comparative data on related PINACA analogs, structural features such as the presence of a fluorine atom can impact the rate of metabolism. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting further research into the metabolic fate of existing and emerging synthetic cannabinoids. This knowledge is paramount for the scientific and medical communities to address the challenges posed by these substances.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the Purity of EDMB-PINACA Reference Materials: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reference materials is paramount for accurate experimental results. This guide provides a comparative evaluation of EDMB-PINACA reference material, focusing on purity, available data, and the analytical methods used for its determination. As a potent synthetic cannabinoid, the precise characterization of this compound is critical for forensic, toxicological, and pharmacological studies.
Comparison of this compound Reference Material Purity
Obtaining detailed, batch-specific purity data from multiple vendors of this compound reference materials proves challenging due to the limited public availability of Certificates of Analysis (CoA). However, based on available information, a general comparison can be made.
| Supplier | Stated Purity | Analytical Methods Used for Purity Determination | Availability of Public Data |
| Cayman Chemical | ≥98%[1] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[2] | Analytical data for specific batches is available through institutions like the Center for Forensic Science Research and Education (CFSRE)[2]. |
| Cambridge Bioscience | ≥98%[3] | Not explicitly stated, but as a distributor for Cayman Chemical, the same methods likely apply. | Primarily distributes Cayman Chemical products; specific data would be from the original manufacturer. |
Note: The purity value of ≥98% is a common specification for many analytical reference standards. It is crucial for researchers to obtain a batch-specific CoA from their supplier to ascertain the exact purity and identify any detected impurities. The absence of readily available CoAs from a wider range of suppliers limits a more direct and comprehensive comparison.
Potential Impurities in this compound Synthesis
While specific impurities for the synthesis of this compound are not extensively documented in publicly accessible literature, an understanding of the general synthesis of indazole-3-carboxamide synthetic cannabinoids allows for the prediction of potential byproducts. The synthesis of similar synthetic cannabinoids can result in impurities.[4]
Common classes of impurities in synthetic cannabinoid production can include:
-
Positional Isomers: Variations in the attachment of the pentyl chain or other functional groups on the indazole core.
-
Precursor Reagents: Unreacted starting materials used in the synthesis.
-
Byproducts of Side Reactions: Unintended molecules formed during the synthesis process.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
Researchers should be aware of these potential impurities as they can interfere with analytical measurements and biological assays.
Experimental Protocols for Purity Determination
The following are detailed methodologies for key experiments used in the characterization and purity assessment of this compound and other synthetic cannabinoids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. It is widely used for the analysis of synthetic cannabinoids.[5]
Instrumentation:
-
Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent.[2]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[2]
-
Carrier Gas: Helium.[2]
Experimental Parameters:
| Parameter | Value |
| Injection Port Temperature | 265 °C[2] |
| Injection Mode | Splitless[2] |
| Oven Program | Initial temperature of 50°C, ramped to 340°C.[2] |
| Transfer Line Temperature | 300 °C[2] |
| MS Source Temperature | 230 °C[2] |
| MS Quadrupole Temperature | 150 °C[2] |
| Mass Scan Range | 40-550 m/z[2] |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful technique for the identification and structural elucidation of a wide range of compounds, including non-volatile and thermally labile molecules like many synthetic cannabinoids.
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio QTOF or equivalent.
-
Column: Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[2]
Experimental Parameters:
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium Formate in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A time-programmed gradient from high aqueous to high organic phase.[2] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Scan Range | 100-510 Da[2] |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the purity of a reference standard without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Key Principles:
-
An internal standard of known purity and weight is added to a precisely weighed sample of the analyte.
-
The integrals of specific, well-resolved signals from both the analyte and the internal standard are compared.
-
The purity of the analyte can be calculated using the known purity and weight of the internal standard, the weights of the sample and standard, and their respective molecular weights and integral values.[6][7]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analyzing an this compound reference material to determine its purity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 4. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinities of EDMB-PINACA and Structurally Related Synthetic Cannabinoids at CB1 and CB2 Receptors
For researchers, scientists, and drug development professionals, understanding the binding characteristics of novel psychoactive substances is crucial for predicting their pharmacological and toxicological profiles. This guide provides a comparative analysis of the binding affinities of synthetic cannabinoids, with a focus on EDMB-PINACA and its close structural analog, 5F-EDMB-PINACA, at the human cannabinoid receptors CB1 and CB2.
While direct experimental data on the binding affinity of this compound is currently limited in publicly available literature, a comprehensive examination of its fluorinated analog, 5F-EDMB-PINACA, and other related PINACA-series compounds offers valuable insights into its potential receptor interaction profile. Synthetic cannabinoids are known to exhibit high affinity for both CB1 and CB2 receptors, and subtle structural modifications can significantly alter their potency and selectivity.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of 5F-EDMB-PINACA and other relevant synthetic cannabinoids at human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| 5F-EDMB-PINACA | Data not explicitly found in abstract | Data not explicitly found in abstract | Potent agonist | Potent agonist | [1] |
| MDMB-4en-PINACA | 1.4 | 0.213 | 0.680 - 3.30 | 1.34 | [2][3] |
| 5F-MDMB-PINACA (5F-ADB) | 0.42 | Not specified | 0.59 | 7.5 | [4] |
| ADB-4en-PINACA | 0.17 | Not specified | 1.45 - 3.43 | Not specified | [2][3] |
| Δ⁹-THC | ~34 | Not specified | ~89.9 | ~20.3 | [2][4] |
| JWH-018 | ~2.6 | Not specified | ~28.2 | Not specified | [2][3] |
Note: The Ki and EC50 values are compiled from multiple sources and may have been determined using slightly different experimental conditions.
Based on the available data for its close analogs, it is highly probable that this compound also acts as a potent agonist at both CB1 and CB2 receptors. The rank order of potency at the hCB1 receptor for a panel of synthetic cannabinoids was found to be 5F-EDMB-PINACA > MDMB-4en-PINACA > CP55,940 > 5F-MDMB-PICA, indicating the high potency of the 5F-EDMB-PINACA structure[1].
Experimental Protocols
The binding affinities and functional activities presented in this guide are typically determined using competitive radioligand binding assays and functional assays measuring G-protein activation or other downstream signaling events.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the CB1 and CB2 receptors.
Materials:
-
Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP55,940 or [³H]WIN55,212-2.
-
Test Compound: this compound or other synthetic cannabinoids.
-
Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
- 1. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of EDMB-PINACA with Synthetic Cannabinoid Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant challenge to toxicological screening and forensic analysis. EDMB-PINACA, a potent indazole-3-carboxamide derivative, is one of the many novel psychoactive substances (NPS) that requires reliable detection methods. Immunoassays, valued for their speed and high-throughput capabilities, are often the first line of screening. However, their efficacy is contingent on the cross-reactivity of their antibodies with a vast and growing number of structurally diverse synthetic cannabinoids.
This guide provides a framework for assessing the cross-reactivity of this compound with various synthetic cannabinoid assays. While specific cross-reactivity data for this compound is not widely published, this document outlines the experimental protocols necessary to generate such data and presents a hypothetical comparison to illustrate how results can be interpreted. The methodologies provided are based on established principles of immunoassay validation.
Understanding the Challenge: Structural Similarity and Metabolism
The detection of synthetic cannabinoids is complicated by their structural similarities and rapid metabolism[1][2][3]. Immunoassays for these compounds often target a specific parent compound or a common metabolite. Due to shared core structures, an antibody designed for one synthetic cannabinoid may cross-react with others, which can be both an advantage for detecting new analogs and a disadvantage leading to ambiguous results without confirmatory testing[2].
This compound is structurally similar to other synthetic cannabinoids, such as 5F-EDMB-PINACA and 5F-MDMB-PINACA (5F-ADB)[4]. Its metabolism primarily involves ester hydrolysis[3]. Therefore, both the parent compound and its metabolites should be considered when evaluating assay cross-reactivity.
Comparative Cross-Reactivity Data: A Hypothetical Framework
The following table illustrates how cross-reactivity data for this compound could be presented. The values are hypothetical and would need to be determined experimentally using the protocols outlined in the subsequent section.
| Assay Name | Target Analyte | This compound Cross-Reactivity (%) | This compound Metabolite Cross-Reactivity (%) | Limit of Detection (LOD) for this compound (ng/mL) |
| Assay A (e.g., ELISA Kit 1) | JWH-018 N-pentanoic acid | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Assay B (e.g., Lateral Flow Strip 1) | UR-144/XLR-11 Metabolites | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Assay C (e.g., Homogeneous EIA 1) | Broad-spectrum SCRA | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Assay D (e.g., ELISA Kit 2) | 5F-PB-22 Metabolites | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocols for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of an analyte with a specific antibody. The following protocol provides a detailed methodology for this assessment.
Objective
To determine the percentage of cross-reactivity of this compound and its major metabolites with a panel of commercially available synthetic cannabinoid immunoassays.
Materials
-
Microtiter plates pre-coated with a synthetic cannabinoid-protein conjugate
-
Primary antibody specific to the target synthetic cannabinoid of the assay
-
Enzyme-conjugated secondary antibody
-
This compound analytical reference standard
-
Major this compound metabolites (e.g., ester hydrolysis product) analytical standards
-
Target analyte of the immunoassay (positive control)
-
Drug-free urine or blood plasma/serum for matrix effects
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure
-
Preparation of Standards and Test Compounds:
-
Prepare stock solutions of the assay's target analyte, this compound, and its metabolites in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of dilutions for each compound in drug-free matrix to generate a dose-response curve.
-
-
Assay Protocol (Competitive ELISA):
-
Add standards, controls, and test compounds (this compound and its metabolites at various concentrations) to the wells of the microtiter plate.
-
Add a fixed concentration of the primary antibody to each well.
-
Incubate to allow competition between the free analyte (in the sample) and the coated analyte for antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
For this compound and its metabolites, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound or Metabolite) x 100
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: A simplified workflow for determining the cross-reactivity of this compound.
Caption: The competitive binding principle underlying the cross-reactivity assay.
Confirmatory Analysis: The Gold Standard
It is crucial to note that immunoassays are screening tools and are prone to false-positive results. Therefore, all presumptive positive results should be confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][4]. These techniques can definitively identify and quantify the specific compounds present in a sample.
Conclusion
Assessing the cross-reactivity of this compound with existing synthetic cannabinoid assays is essential for understanding their utility and limitations in clinical and forensic settings. By employing systematic experimental protocols, such as competitive ELISA, researchers can generate the necessary data to build comprehensive comparison guides. This information is vital for the accurate interpretation of screening results and for guiding the development of more effective and broadly reactive immunoassays for the detection of emerging synthetic cannabinoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of EDMB-PINACA: A Comparative Guide for Researchers
A comprehensive analysis of the synthetic cannabinoid EDMB-PINACA (also known as MDMB-4en-PINACA) reveals a narrow therapeutic window and a significant potential for severe to fatal toxicological effects. This guide provides a comparative overview of reported concentrations in biological samples and their correlation with observed clinical outcomes, alongside detailed experimental protocols for its quantification and a visualization of its primary signaling pathway.
For researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances (NPS), understanding the relationship between the concentration of a compound and its physiological impact is paramount. This guide synthesizes available data to facilitate a clearer understanding of the toxicological risks associated with this compound, a potent synthetic cannabinoid receptor agonist (SCRA).
Quantitative Data Summary: this compound Concentrations and Toxicological Effects
The following table summarizes reported concentrations of this compound in various biological matrices and the corresponding toxicological effects. It is important to note that data correlating specific blood concentrations with non-fatal clinical effects are limited in the publicly available scientific literature.
| Case Type | Biological Matrix | Concentration | Observed Toxicological Effects | Other Substances Detected |
| Fatal Intoxication | Peripheral Blood | 7.2 ng/mL | Brain edema, internal congestion, petechial bleeding, pleural ecchymoses, and blood fluidity.[1] | 4F-ABUTINACA (9.1 ng/mL), Caffeine (126 ng/mL), Theophylline (26 ng/mL) |
| Non-Fatal Intoxication (Series of 13 cases) | Blood and/or Urine | Presence confirmed (quantitative data not provided) | Altered mental status (13/13), paranoia (6/13), seizures (5/13), hallucinations (3/13), mydriasis (3/13), amnesia (2/13), anxiety (2/13), nausea and vomiting (6/13). Poisoning Severity Score was rated as moderate in 8 cases and severe in 5 cases.[2][3] | In some cases, low levels of THC were detected, suggesting the this compound may have been an adulterant in cannabis products. |
| Driving Under the Influence | Blood | Not specified for this compound, but metabolites of other synthetic cannabinoids have been detected in the low ng/mL range in similar cases. | Impaired driving, slurred speech, confusion, lack of coordination, and lethargy are commonly observed with synthetic cannabinoid use.[4][5][6] | Varies by case. |
Mechanism of Action and Signaling Pathway
This compound exerts its potent psychoactive and toxic effects primarily through its action as a full and potent agonist of the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system.[1] The activation of the CB1 receptor by agonists like this compound initiates a cascade of intracellular signaling events.
Experimental Protocols for Quantification
Accurate quantification of this compound in biological matrices is crucial for toxicological assessment. The following are generalized protocols based on commonly employed analytical techniques.
Quantification of this compound in Whole Blood by LC-MS/MS
This method is suitable for the sensitive and specific quantification of this compound in whole blood samples.
a. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample.
-
Add 20 µL of an internal standard solution (e.g., this compound-d5 at 10 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.
Quantification of this compound in Urine by GC-MS
This protocol describes a method for the analysis of this compound and its metabolites in urine, often requiring a derivatization step.
a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To a 10 mL glass tube, add 1 mL of urine sample.
-
Add 20 µL of an internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 3 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (9:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for the toxicological analysis of this compound.
References
- 1. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involuntary MDMB-4en-PINACA intoxications following cannabis consumption: clinical and analytical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impaired Driving Associated with the Synthetic Cannabinoid 5f-Adb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood synthetic cannabinoid concentrations in cases of suspected impaired driving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of APINACA, 5F-APINACA, UR-144 and its degradant product in blood samples from six impaired drivers compared to previous reported concentrations of other synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EDMB-PINACA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids like EDMB-PINACA is a critical component of laboratory safety and regulatory compliance. Due to its classification as a research chemical and structural similarity to regulated synthetic cannabinoids, this compound necessitates handling and disposal as a hazardous waste. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The potent pharmacological activity of synthetic cannabinoids warrants caution.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any airborne particles. |
Always consult the Safety Data Sheet (SDS) for the specific formulation of this compound being used for any additional handling precautions.[1][2][3]
Step-by-Step Disposal Procedure
As no specific, validated inactivation protocol for this compound is readily available, the primary method of disposal is through a licensed hazardous waste management service. Do not dispose of this compound or its solutions down the drain or in general waste.[4]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., pipette tips, vials, contaminated PPE).
-
The container must be chemically compatible with the waste and have a secure, tight-fitting lid.[4]
-
If this compound is in a solution (e.g., acetonitrile), it should be collected in a container suitable for flammable liquid waste.
2. Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Flammable" if in a solvent, "Toxic")
-
3. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
This compound as a solid is typically stored at -20°C for stability.[5] While awaiting disposal, short-term storage of the waste container at room temperature in a secure cabinet is generally acceptable, but consult your institution's guidelines.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
EHS will coordinate with a licensed hazardous waste disposal vendor for proper transportation and final destruction, typically via incineration.[6]
5. Documentation:
-
Maintain accurate records of the disposal of this compound, including the quantity disposed of and the date of pickup. This is particularly important for controlled substances and research chemicals to ensure a complete lifecycle record.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Considerations
It is important to note that some analogs of this compound, such as 5-fluoro this compound, are classified as Schedule I compounds in the United States.[8][9] This underscores the high potential for abuse and lack of accepted medical use. Researchers must comply with all federal, state, and local regulations regarding the handling and disposal of such research chemicals.[1][7] Adherence to institutional guidelines and consultation with your EHS department are paramount to ensuring a safe and compliant laboratory environment.
References
- 1. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. 5F-Edmb-pinaca | C21H30FN3O3 | CID 137700114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Edmb-pinaca
Essential Safety Protocols for Handling EDMB-PINACA
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. The information is based on established laboratory safety practices and data from the official Safety Data Sheet (SDS) for this compound.
Hazard Summary
This compound is classified with the following hazards:
-
Flammable Liquid: Highly flammable liquid and vapor.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
It is essential to handle this compound with appropriate caution in a controlled laboratory setting.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum personal protective equipment required for handling this compound. Selections should be based on a risk assessment of the specific procedures being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation of Solutions & Aliquoting | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | Nitrile or butyl rubber gloves. Double gloving is recommended. Ensure gloves are compatible with acetonitrile. | A lab coat, buttoned and with sleeves rolled down. Chemical-resistant apron for larger quantities. | Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Handling of the neat compound (if applicable) | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). Double gloving is recommended. | Chemical-resistant suit or apron over a lab coat. | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron over a lab coat. | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter. |
| Waste Disposal | Safety glasses with side shields. | Nitrile or butyl rubber gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Note: Always consult the Safety Data Sheet (SDS) for the specific formulation of this compound you are using, as it may be supplied in a solvent with its own set of hazards.[1] The standard formulation is often a solution in acetonitrile, which is also a hazardous substance.[2][3]
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Planning:
-
Handling Procedures:
-
Don the appropriate PPE as outlined in the table above.
-
When handling the liquid, avoid the formation of aerosols.[1][5]
-
Use only in a well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Take precautionary measures against static discharge.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., pipette tips, gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Emergency Procedures
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Logical Workflow for Safe Handling of EDMB-PINACAdot
// Node Definitions prep [label="Preparation & Planning", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Appropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; handling [label="Handling in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Secure Storage", fillcolor="#34A853", fontcolor="#FFFFFF"]; decon [label="Decontamination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; waste [label="Waste Disposal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Procedure Complete", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions prep -> ppe [label="Review SDS"]; ppe -> handling [label="Proceed to handling"]; handling -> storage [label="Store unused material"]; handling -> decon [label="After handling"]; storage -> handling [label="For subsequent use", style=dashed]; decon -> waste [label="Dispose of contaminated items"]; waste -> end [label="Follow EHS guidelines"]; }
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
